K00546
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
K00546: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00546 is a potent, small-molecule multi-kinase inhibitor with significant activity against key regulators of the cell cycle and alternative splicing.[1] Its primary targets are Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), CDC2-like Kinase 1 (CLK1), and CDC2-like Kinase 3 (CLK3).[2] By inhibiting these kinases, this compound can induce cell cycle arrest and modulate gene expression at the post-transcriptional level, making it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, the signaling pathways it perturbs, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets and a selection of off-targets are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| Primary Targets | ||
| CDK1/cyclin B | 0.6 | [2] |
| CDK2/cyclin A | 0.5 | [2] |
| CLK1 | 8.9 | [2] |
| CLK3 | 29.2 | [2] |
| Secondary/Off-Targets | ||
| VEGF-R2 | 32 | [2] |
| GSK-3 | 140 | [2] |
| MAP kinase (ERK-2) | 1000 | [2] |
| PDGF-Rβ | 1600 | [2] |
| Casein kinase-1 | 2800 | [2] |
| PKA | 5200 | [2] |
| Calmodulin kinase | 8900 | [2] |
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a highly potent inhibitor of CDK1 and CDK2, key enzymes that drive the progression of the cell cycle.[2]
CDK1/Cyclin B and the G2/M Transition:
CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the transition of cells from the G2 phase to mitosis (M phase).[3][4] The activation of the CDK1/Cyclin B complex triggers a cascade of phosphorylation events that lead to chromosome condensation, nuclear envelope breakdown, and the formation of the mitotic spindle.[4] Inhibition of CDK1 by this compound prevents these events, leading to cell cycle arrest at the G2/M checkpoint.[3][4]
CDK2/Cyclin A and the G1/S Transition and S Phase Progression:
The CDK2/Cyclin A complex is crucial for the transition from the G1 phase to the S phase (DNA replication) and for the progression through the S phase.[5][6] It phosphorylates key substrates, such as the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors.[5] Phosphorylation of Rb by CDK2/Cyclin A releases E2F, allowing for the transcription of genes necessary for DNA replication.[7] By inhibiting CDK2, this compound can induce cell cycle arrest at the G1/S checkpoint.[5][6]
Mechanism of Action: Inhibition of CDC2-like Kinases (CLKs)
This compound also potently inhibits CLK1 and CLK3, dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing.[2]
CLKs and Alternative Splicing:
CLKs phosphorylate a family of proteins known as serine/arginine-rich (SR) proteins.[8] Phosphorylation of SR proteins is a key step in the assembly of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA and joining exons to form mature mRNA.[9] By modulating the phosphorylation state of SR proteins, CLKs can influence the selection of splice sites, a process known as alternative splicing.[9] This allows for the production of multiple protein isoforms from a single gene, thereby expanding the proteomic diversity of the cell.[8]
Inhibition of CLK1 and CLK3 by this compound disrupts the normal phosphorylation of SR proteins.[2] This can lead to aberrant alternative splicing, resulting in the production of non-functional or dominant-negative protein isoforms, or the degradation of the improperly spliced mRNA transcripts.[10] The alteration of the splicing landscape can have profound effects on cellular function and can contribute to the anti-proliferative and pro-apoptotic effects of CLK inhibitors.[10]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of kinase inhibitors such as this compound.
In Vitro Kinase Assay
This assay is used to determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK1/Cyclin B, CLK1)
-
Kinase-specific substrate (e.g., histone H1 for CDKs, myelin basic protein for CLKs)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, cold ATP)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for radioactive assays; ADP-Glo™ Kinase Assay for luminescent detection)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction plate, add the purified kinase, its substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and for a predetermined time.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to assess the effect of this compound on the phosphorylation of downstream targets in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SR protein, anti-phospho-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. K 00546 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin B - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
K00546 Inhibitor: A Technical Guide to its Primary Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary kinase targets of the inhibitor K00546. The document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in research and drug development.
Core Target Profile of this compound
This compound is a potent, small-molecule inhibitor that demonstrates high affinity for a select group of protein kinases. Its primary targets are Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), CDC-like Kinase 1 (CLK1), and CDC-like Kinase 3 (CLK3).[1][2][3][4][5][6] The inhibitor exhibits its most potent activity against these kinases in the nanomolar range, indicating a strong potential for therapeutic intervention in pathways regulated by these enzymes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary and a selection of secondary kinase targets has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.
| Kinase Target | Complex/Substrate | IC50 (nM) |
| Primary Targets | ||
| CDK2 | Cyclin A | 0.5[1][2] |
| CDK1 | Cyclin B | 0.6[1][2] |
| CLK1 | 8.9[1][2] | |
| CLK3 | 29.2[1][2] | |
| Secondary Targets | ||
| VEGF-R2 | 32[2] | |
| GSK-3 | 140[2] | |
| MAP kinase (ERK-2) | 1000[1][2] | |
| PDGF-Rβ | 1600[1][2] | |
| Casein kinase-1 | 2800[1][2] | |
| PKA | 5200[1][2] | |
| Calmodulin kinase | 8900[1][2] |
Signaling Pathways of Primary Targets
The primary targets of this compound are integral components of distinct and critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of this compound inhibition.
CDK1 and CDK2 in Cell Cycle Regulation
CDK1 and CDK2 are key regulators of the cell cycle.[7] In complex with their respective cyclin partners (e.g., Cyclin B for CDK1 and Cyclin A/E for CDK2), they phosphorylate a multitude of protein substrates to drive the progression through different phases of the cell cycle.[7] Inhibition of CDK1 and CDK2 by this compound is expected to induce cell cycle arrest, a mechanism that is a cornerstone of many cancer therapies.
CLK1 and CLK3 in Alternative Splicing
CLK1 and CLK3 are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[8][9] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8][10] This phosphorylation event modulates the activity and localization of SR proteins, thereby influencing the selection of splice sites.[8][9] Inhibition of CLK1 and CLK3 by this compound can lead to alterations in the splicing patterns of numerous genes, a mechanism with therapeutic potential in diseases characterized by aberrant splicing, such as cancer.[8][11][12] Recent studies have also implicated CLK3 in pro-proliferative signaling pathways in cancer, including the IL-6/STAT3 and MYC signaling pathways, and in the Wnt pathway.[2][3][6]
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of this compound against its primary kinase targets are provided below. These protocols are based on established biochemical kinase assay principles.
General Workflow for Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for a biochemical kinase inhibition assay, which is applicable to all primary targets of this compound with specific modifications as detailed in the subsequent sections.
Protocol for CDK1/Cyclin B and CDK2/Cyclin A Kinase Assays
These assays measure the phosphorylation of a substrate by the respective CDK/cyclin complex.
Materials:
-
Recombinant human CDK1/Cyclin B or CDK2/Cyclin A
-
CDK substrate (e.g., Histone H1 or a specific peptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
ATP solution
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense this compound serial dilutions and DMSO (vehicle control) into the assay plate.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific CDK/cyclin complex, and the substrate.
-
Reaction Initiation: Add the ATP solution to the master mix to initiate the kinase reaction and immediately dispense the mixture into the assay plate containing the inhibitor.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[4][13]
-
Reaction Termination and Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for CLK1 and CLK3 Kinase Assays
These assays are designed to measure the kinase activity of CLK1 and CLK3.
Materials:
-
Recombinant human CLK1 or CLK3
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[14]
-
Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1 from a commercial kit)[14]
-
ATP solution
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection system)[14]
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Buffer and Reagent Preparation: Thaw and prepare the 1x kinase assay buffer and other reagents as per the manufacturer's instructions.[14]
-
Master Mix Preparation: Prepare a master mix containing the 5x kinase assay buffer, ATP, and the substrate.[14]
-
Compound and Master Mix Addition: Add the this compound serial dilutions and DMSO control to the assay plate, followed by the master mix.[14]
-
Enzyme Dilution and Reaction Initiation: Dilute the CLK1 or CLK3 enzyme to the desired concentration in 1x kinase assay buffer and add it to the wells to start the reaction.[14]
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 45 minutes).[14]
-
Detection: Terminate the reaction and generate a luminescent signal by adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent, with appropriate incubation times at room temperature for each step.[14]
-
Data Acquisition and Analysis: Measure the luminescence and calculate the IC50 values as described for the CDK assays.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, CLK1, and CLK3, with potential applications in research areas such as cell cycle regulation, oncology, and the study of alternative splicing. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of this compound. The detailed understanding of its primary targets and their associated signaling pathways is essential for designing robust experiments and interpreting their outcomes.
References
- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLK3 promotes tumor proliferation by activating MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 9. CLK1 - Wikipedia [en.wikipedia.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 12. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Function of K00546 in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of "K00546" in cell cycle regulation. It is important to note that the identifier "this compound" can refer to two distinct biological entities: a potent cyclin-dependent kinase (CDK) inhibitor and the KEGG Orthology (KO) identifier for the enzyme succinate-semialdehyde dehydrogenase (SSADH). This guide will address both, providing detailed information on their respective functions related to the cell cycle.
Part 1: this compound as a CDK1/CDK2 Inhibitor
This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. CDKs are a family of protein kinases that are central to the control of the cell cycle. Their sequential activation and inactivation drive the progression of the cell through its different phases (G1, S, G2, and M). By inhibiting CDK1 and CDK2, this compound directly interferes with cell cycle progression, making it a subject of interest in cancer research and for the development of therapeutics targeting cell proliferation[3][4].
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various kinases has been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 0.6[2] |
| CDK2/cyclin A | 0.5[2] |
| CLK1 | 8.9[2] |
| CLK3 | 29.2[2] |
| VEGF-R2 | 32 |
| GSK-3 | 140 |
| PKA | 5200 |
| Casein Kinase-1 | 2800 |
| MAP Kinase (ERK-2) | 1000 |
| Calmodulin Kinase | 8900 |
| PDGF-Rβ | 1600 |
Table 1: IC50 values of this compound against a panel of protein kinases. Data sourced from MedchemExpress[2].
Signaling Pathway: this compound Inhibition of the Cell Cycle
This compound exerts its effect by binding to the ATP-binding site of CDKs, preventing the phosphorylation of their target substrates, which are essential for cell cycle transitions. The inhibition of CDK1 and CDK2 primarily leads to arrests at the G1/S and G2/M checkpoints of the cell cycle.
Experimental Protocols: Kinase Inhibition Assay
A common method to determine the IC50 of a kinase inhibitor like this compound is a radiometric filter binding assay.
Objective: To measure the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin A.
Materials:
-
Recombinant human CDK1/cyclin B and CDK2/cyclin A enzymes.
-
Histone H1 as a substrate.
-
[γ-32P]ATP.
-
This compound compound at various concentrations.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA).
-
Phosphocellulose filter papers.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microtiter plate, add the kinase, substrate (Histone H1), and the diluted this compound.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter papers.
-
Wash the filter papers extensively to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: this compound as Succinate-Semialdehyde Dehydrogenase (SSADH)
The KEGG Orthology identifier this compound refers to succinate-semialdehyde dehydrogenase (SSADH), an enzyme encoded by the ALDH5A1 gene[5]. SSADH is a key enzyme in the catabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[6][7]. While not a direct regulator of the cell cycle machinery, SSADH's function in cellular metabolism can indirectly influence cell proliferation and survival.
The GABA Shunt and its Connection to the Cell Cycle
SSADH is a component of the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle[6][8]. This pathway converts GABA to succinate, which then enters the TCA cycle[6].
The neurotransmitter GABA itself has been implicated in the regulation of cell proliferation[9][10]. Studies have shown that GABA can influence the development of neural progenitor cells and can arrest the cell cycle in the S-phase by activating GABA-A receptors[11]. Therefore, by regulating the levels of GABA, SSADH can indirectly impact cell cycle progression.
Succinic semialdehyde dehydrogenase deficiency (SSADHD) is a rare genetic disorder caused by mutations in the ALDH5A1 gene, leading to the accumulation of GABA and gamma-hydroxybutyrate (GHB)[5][12]. This condition is associated with a range of neurological problems[5]. Research on SSADH deficiency has revealed alterations in cellular pathways related to growth and proliferation, such as the mTOR pathway[13].
Quantitative Data: SSADH Enzyme Activity
The activity of SSADH can be measured to assess its function. The specific activity of the enzyme can vary depending on the tissue and experimental conditions.
| Parameter | Value | Conditions |
| Optimal Temperature | 30.8 °C | Germinated Tartary buckwheat[14] |
| Optimal pH | 8.7 | Germinated Tartary buckwheat[14] |
| Km for SSA | 0.24 mmol/L | Germinated Tartary buckwheat[14] |
| Vmax for SSA | 583.24 nmol/min | Germinated Tartary buckwheat[14] |
| Km for NAD+ | 0.64 mmol/L | Germinated Tartary buckwheat[14] |
| Vmax for NAD+ | 454.55 nmol/min | Germinated Tartary buckwheat[14] |
Table 2: Kinetic parameters of SSADH from germinated Tartary buckwheat. Data sourced from MDPI[14].
Experimental Protocols: SSADH Activity Assay
A common method for measuring SSADH activity is a fluorometric assay that monitors the production of NADH.
Objective: To determine the enzymatic activity of SSADH in a given sample (e.g., cell lysate, purified enzyme).
Materials:
-
Sample containing SSADH.
-
Succinic semialdehyde (SSA) as the substrate.
-
NAD+ as the cofactor.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Fluorometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD+.
-
Add the sample containing SSADH to the reaction mixture.
-
Initiate the reaction by adding the substrate, SSA.
-
Immediately place the sample in a fluorometer.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 355 nm and an emission wavelength of 470 nm, which corresponds to the production of NADH.
-
Calculate the rate of NADH production from the linear portion of the fluorescence curve.
-
Determine the protein concentration of the sample using a standard method (e.g., Lowry assay).
-
Express the SSADH activity as nmol of NADH produced per minute per mg of total protein.
Conclusion
The identifier this compound can refer to two distinct molecules with different relationships to cell cycle regulation. As a synthetic compound, this compound is a direct and potent inhibitor of the core cell cycle machinery, specifically targeting CDK1 and CDK2. As the KEGG Orthology identifier for the enzyme SSADH, its role is indirect, influencing cell proliferation through its function in GABA metabolism and the maintenance of cellular metabolic homeostasis. For researchers in oncology and drug development, the CDK inhibitor aspect of this compound is of primary interest. For those studying neurobiology, metabolic disorders, and the interplay between metabolism and cell fate, the function of SSADH provides a different but important perspective on the regulation of cellular processes.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K 00546 - Immunomart [immunomart.com]
- 4. K-00546 (PD005574, ARIOBGGRZJITQX-UHFFFAOYSA-N) [probes-drugs.org]
- 5. ALDH5A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Gamma-aminobutyric acid (GABA) and cell proliferation: focus on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
K00546: A Potent Dual CDK1/CDK2 Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a comprehensive technical overview of K00546, a potent dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). It details its mechanism of action, potential applications in oncology, and standard methodologies for its preclinical evaluation.
Executive Summary
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1][2][3] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, making them attractive targets for cancer therapy.[2][4][5] this compound has emerged as a highly potent small molecule inhibitor of CDK1 and CDK2, the master regulators of the G2/M and G1/S phase transitions, respectively.[1][6][7] This guide consolidates the available preclinical data on this compound, outlines its core mechanism of action, and provides detailed protocols for its investigation as a potential anti-cancer agent.
Mechanism of Action and Target Profile
This compound is a multi-kinase inhibitor with exceptionally high potency against CDK1 and CDK2. By competing with ATP for the kinase binding site, this compound effectively blocks the phosphorylation of key substrates, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8][9]
Primary Targets:
-
CDK1/Cyclin B: As the master regulator of mitosis, CDK1 activation is essential for the G2 to M phase transition. Inhibition of CDK1 by this compound leads to G2/M arrest.[1][6][8]
-
CDK2/Cyclin E & CDK2/Cyclin A: These complexes are crucial for initiating DNA synthesis and progressing through the S phase.[2][6] Inhibition of CDK2 by this compound prevents the G1 to S phase transition, causing cell cycle arrest in the G1 phase.[1][2][6]
The primary mechanism of CDK1/2-mediated cell cycle control involves the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK complexes releases the E2F transcription factor, allowing for the expression of genes required for DNA replication and cell cycle progression.[3][9][10] By inhibiting CDK1 and CDK2, this compound prevents pRb phosphorylation, maintaining its growth-suppressive state.
Kinase Inhibitory Profile
This compound exhibits a distinct inhibitory profile against a panel of kinases. The half-maximal inhibitory concentrations (IC₅₀) highlight its nanomolar potency against its primary targets.
| Target Kinase Complex | IC₅₀ (nM) | Citation(s) |
| CDK2/Cyclin A | 0.5 | [7] |
| CDK1/Cyclin B | 0.6 | [7] |
| CLK1 | 8.9 | [7] |
| CLK3 | 29.2 | [7] |
| VEGF-R2 | 32 | [7] |
| GSK-3 | 140 | [7] |
Signaling Pathway Inhibition
This compound intervenes at critical checkpoints of the cell cycle signaling pathway. By inhibiting CDK1 and CDK2, it blocks the phosphorylation cascade that drives cell division.
Preclinical Anti-Cancer Activity
The potent inhibition of CDK1 and CDK2 translates to significant anti-proliferative effects in various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation(s) |
| HCT-116 | Colon Carcinoma | 20 | [6] |
| HeLa | Cervical Cancer | 35 | [6] |
| A375 | Malignant Melanoma | 92 | [6] |
Experimental Protocols
The following sections describe standard methodologies for evaluating the in-vitro efficacy of this compound. These protocols are representative of techniques used to characterize CDK inhibitors.
In-Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of this compound against a specific kinase, such as CDK2/Cyclin A.
Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced in a kinase reaction.[4] The signal is inversely proportional to kinase activity.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[4]
-
Substrate (e.g., a generic kinase substrate peptide)
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is <0.5%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol measures the anti-proliferative effect of this compound on cancer cells.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[11]
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete growth medium
-
This compound (stock in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting percent viability against log[this compound].
Standard Experimental Workflow
The evaluation of a novel kinase inhibitor like this compound follows a standardized preclinical workflow, from initial target validation to cellular effect characterization.
Conclusion and Future Directions
This compound is a potent, dual-specific inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity against cancer cell lines in the nanomolar range. Its clear mechanism of action, centered on the induction of cell cycle arrest, makes it a valuable tool for cancer research. Further investigation is warranted to explore its efficacy and safety in in-vivo models, to assess its selectivity across a broader kinase panel, and to determine its potential for combination therapies with other anti-cancer agents. The detailed protocols and data presented herein provide a solid foundation for researchers to undertake such translational studies.
References
- 1. scienmag.com [scienmag.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Immunological Research Applications of K00546
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunological research applications of K00546, a potent small molecule inhibitor. By elucidating its mechanism of action and effects on immune signaling pathways, this document aims to equip researchers with the necessary information to explore its therapeutic potential in immunology and drug development.
Core Compound Profile: this compound
This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs).[1][2][3][4] Its high affinity and specificity make it a valuable tool for investigating the roles of these kinases in various biological processes, particularly within the immune system.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.6[2] | PKA | 5.2[2][5] |
| CDK2/cyclin A | 0.5[2][5] | Casein Kinase-1 | 2.8[2][5] |
| CLK1 | 8.9[2][3] | MAP Kinase (ERK-2) | 1.0[2][5] |
| CLK3 | 29.2[2][3] | Calmodulin Kinase | 8.9[2][5] |
| VEGF-R2 | 0.032[2][5] | GSK-3 | 0.14[2][5] |
| PDGF-Rβ | 1.6[2][5] |
Immunomodulatory Mechanisms of CDK Inhibition by this compound
The inhibition of CDKs by molecules like this compound has profound implications for the immune system. CDKs are crucial regulators of the cell cycle, and their inhibition can influence the proliferation, differentiation, and function of various immune cells.[6][7]
Regulation of Cytokine Production
CDK inhibitors have been demonstrated to modulate the production of inflammatory cytokines. For instance, the inhibition of CDK9 can downregulate the expression and release of key cytokines such as TNF, IL-6, and IL-1β from macrophages.[8][9] This suggests a potential therapeutic application for this compound in inflammatory conditions characterized by a "cytokine storm".[10][11]
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol outlines a method to assess the effect of this compound on cytokine production by human monocyte-derived macrophages (MDMs).
-
Isolation and Culture of MDMs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate them into MDMs.
-
-
Treatment with this compound and Stimulation:
-
Pre-treat the MDMs with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Quantification of Cytokines:
-
Collect the cell culture supernatants at different time points (e.g., 6 and 24 hours).
-
Measure the concentrations of TNF, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
-
Data Analysis:
-
Compare the cytokine levels in this compound-treated groups with the vehicle control group to determine the inhibitory effect of the compound.
-
Control of T-Cell Proliferation and Differentiation
CDK2, a primary target of this compound, plays a critical role in T-cell activation and differentiation.[12] Inhibition of CDK2 can lead to decreased production of IL-2 and IFN-γ, cytokines essential for T-cell proliferation and the Th1 immune response.[12] Furthermore, CDK2 inhibition has been shown to enhance the suppressive activity of regulatory T cells (Tregs), suggesting a role in promoting immune tolerance.[12]
Experimental Protocol: T-Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on T-cell proliferation using a dye dilution assay.
-
T-Cell Isolation:
-
Isolate CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
-
Cell Staining and Stimulation:
-
Label the isolated T cells with a proliferation tracking dye, such as CellTrace™ Violet, according to the manufacturer's instructions.
-
Activate the stained T cells with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound or a vehicle control.
-
-
Flow Cytometry Analysis:
-
Culture the cells for 3-5 days.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the dye fluorescence intensity in daughter cells.
-
-
Data Analysis:
-
Quantify the percentage of divided cells and the proliferation index in each treatment group.
-
Signaling Pathways and Visualization
The immunomodulatory effects of this compound are mediated through its influence on key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
CDK2 Inhibition and T-Cell Regulation
Inhibition of CDK2 by this compound can impact T-cell function and promote immune tolerance.
Caption: this compound inhibits CDK2, leading to reduced T-cell activation and enhanced Treg function.
CDK Inhibition and Macrophage Cytokine Production
This compound can potentially modulate inflammatory responses by inhibiting CDK-mediated cytokine production in macrophages.
References
- 1. K 00546 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|K 00546 [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound K656602 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 6. Deciphering the Immunomodulatory Role of Cyclin-Dependent Kinase 4/6 Inhibitors in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Cyclin-dependent kinase 2 controls peripheral immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Inhibitor K00546
For Researchers, Scientists, and Drug Development Professionals
Abstract
K00546 is a potent, small-molecule inhibitor targeting multiple protein kinases, with significant activity against Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Its ability to modulate fundamental cellular processes, including cell cycle progression and alternative splicing, has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for in vitro kinase inhibition assays and cell cycle analysis are presented, alongside visualizations of the key signaling pathways affected by this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, is a complex heterocyclic molecule. Its structure is characterized by a central 1,2,4-triazole ring, substituted with functional groups that contribute to its kinase binding affinity and specificity.
| Property | Value | Reference |
| CAS Number | 443798-47-8 | [1] |
| Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ | [1] |
| Molecular Weight | 425.43 g/mol | [1] |
| Exact Mass | 425.0540 g/mol | [1] |
| IUPAC Name | 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide | [1] |
| SMILES | S=C(N1N=C(NC2=CC=C(S(=O)(N)=O)C=C2)N=C1N)NC3=C(F)C=CC=C3F | [1] |
| InChI Key | ARIOBGGRZJITQX-UHFFFAOYSA-N | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | DMSO: 100 mg/mL (235.05 mM; requires sonication) | [2] |
Biological Activity and Target Profile
This compound is a potent inhibitor of several key protein kinases involved in cell cycle regulation and signal transduction. Its primary targets are CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions of the cell cycle, respectively. Additionally, this compound demonstrates significant inhibitory activity against CLK1 and CLK3, kinases that play a vital role in the regulation of alternative splicing. The compound binds to the ATP-binding site of these kinases.[3] The table below summarizes the in vitro inhibitory activities of this compound against a panel of protein kinases.
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK1/cyclin B | 0.6 | [3][4] |
| CDK2/cyclin A | 0.5 | [3][4] |
| CLK1 | 8.9 | [3][4][5] |
| CLK3 | 29.2 | [3][4][5] |
| VEGF-R2 | 32 | [2] |
| GSK-3 | 140 | [2] |
| PKA | 5,200 | [2] |
| Casein kinase-1 | 2,800 | [2] |
| MAP kinase (ERK-2) | 1,000 | [2] |
| Calmodulin kinase | 8,900 | [2] |
| PDGF-Rβ | 1,600 | [2] |
Signaling Pathways
CDK1/Cyclin B-Mediated G2/M Transition
This compound's potent inhibition of the CDK1/Cyclin B complex directly impacts the G2/M checkpoint of the cell cycle.[6] By blocking CDK1 activity, this compound prevents the phosphorylation of key substrates required for entry into mitosis, leading to cell cycle arrest at the G2 phase.
Caption: CDK1/Cyclin B pathway and its inhibition by this compound.
CLK1-Mediated Regulation of Alternative Splicing
This compound inhibits CLK1, a key regulator of alternative pre-mRNA splicing.[7] CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8] Inhibition of CLK1 by this compound disrupts the normal phosphorylation of SR proteins, leading to alterations in splicing patterns.[9]
Caption: CLK1-mediated alternative splicing and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This section provides a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The specific reagents and conditions should be optimized for each kinase.
Objective: To quantify the potency of this compound in inhibiting the activity of a specific protein kinase.
Materials:
-
Recombinant active protein kinase
-
Specific peptide substrate for the kinase
-
This compound (stock solution in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, phosphospecific antibody)
-
384-well white microplates
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration range would be from 1 µM down to 0.01 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or control to the wells of the microplate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of the detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of a second detection reagent if required by the kit (e.g., Kinase Detection Reagent in the ADP-Glo™ assay) and incubate for another 30 minutes.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes a general workflow for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.
Caption: Experimental workflow for cell cycle analysis.
Procedure:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a DMSO vehicle control.
-
Incubate the cells for 24 to 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[10]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent multi-kinase inhibitor with significant potential as a research tool and a starting point for the development of novel therapeutics. Its well-defined inhibitory profile against key cell cycle and splicing kinases provides a clear mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological effects and therapeutic potential of this compound and related compounds. Further studies are warranted to explore its efficacy and safety in preclinical models of cancer and other diseases characterized by aberrant cell proliferation and splicing.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
K00546: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of K00546 against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), crucial regulators of the cell cycle. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the biochemical properties and mechanism of action of this compound.
Quantitative Analysis of this compound Inhibition
This compound has demonstrated potent inhibitory activity against both CDK1 and CDK2 in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. These values highlight the compound's high affinity for its target kinases.
| Target Kinase | Cyclin Partner | IC50 (nM) |
| CDK1 | Cyclin B | 0.6[1] |
| CDK2 | Cyclin A | 0.5[1] |
Experimental Methodology for IC50 Determination
The IC50 values of this compound were determined using in vitro biochemical assays. While the specific protocol for this compound is not publicly detailed, a representative methodology based on common kinase assay principles is outlined below. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Representative Kinase Assay Protocol (Luminescence-Based)
This protocol is a composite based on standard methodologies for determining CDK inhibitor IC50 values.
1. Reagents and Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)[2]
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a broad range of concentrations (e.g., from 1 µM down to picomolar concentrations).
-
Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the kinase (CDK1/Cyclin B or CDK2/Cyclin A) diluted in kinase buffer to each well.
-
Add the kinase substrate and ATP mixture to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The data is then normalized to the control wells (containing only DMSO) to determine the percentage of inhibition for each concentration of this compound.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways of CDK1 and CDK2
CDK1 and CDK2 are serine/threonine kinases that play pivotal roles in regulating the cell cycle. Their activity is dependent on their association with regulatory subunits called cyclins.
CDK1/Cyclin B is a key regulator of the G2/M transition, driving the cell into mitosis. Once activated, it phosphorylates a multitude of substrates involved in nuclear envelope breakdown, chromosome condensation, and the formation of the mitotic spindle.
CDK2 , in complex with Cyclin E , is essential for the transition from the G1 to the S phase, where it promotes the initiation of DNA replication. Subsequently, CDK2/Cyclin A activity is required for the progression through the S phase.
The inhibition of CDK1 and CDK2 by this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis in cancer cells where these kinases are often dysregulated.
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor like this compound.
Caption: A streamlined workflow for determining the IC50 of this compound.
References
Preliminary Studies on K00546 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary preclinical data available for K00546, a potent small molecule inhibitor targeting key regulators of the cell cycle. This compound has demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), suggesting its potential as a therapeutic agent in oncology. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound against various protein kinases and its anti-proliferative effects on a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| CDK1/cyclin B | 0.6[1][2][3] |
| CDK2/cyclin A | 0.5[1][2][3] |
| CDC2-like kinase 1 (CLK1) | 8.9[2][3] |
| CDC2-like kinase 3 (CLK3) | 29.2[2][3] |
| VEGFR2 | 32[1] |
| GSK-3β | 140[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A375 | Melanoma | 20 |
| HCT116 | Colon Carcinoma | 92 |
| Additional undisclosed cancer cell lines | Various | 20 - 92[1] |
Key Experimental Protocols
The following methodologies are based on the seminal study by Lin et al. (2005), which first described the synthesis and biological evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of protein kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B and CDK2/cyclin A complexes were used. Histone H1 was utilized as a substrate.
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing the respective kinase, histone H1, and [γ-³²P]ATP in a kinase buffer.
-
Compound Incubation: this compound was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant in all wells.
-
Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time. The reaction was terminated by the addition of phosphoric acid.
-
Quantification: The phosphorylated histone H1 was captured on a filter membrane. The amount of incorporated ³²P was quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on various human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HCT116 colon carcinoma) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted and added to the cells. The cells were then incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the Sulforhodamine B (SRB) assay. This involves fixing the cells, staining with SRB, and then solubilizing the bound dye.
-
Data Measurement and Analysis: The absorbance was read on a microplate reader. The IC₅₀ values, representing the concentration of this compound that inhibited cell growth by 50%, were determined from dose-response curves.
Mandatory Visualizations
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the inhibition of CDK1 and CDK2, which are critical for cell cycle progression. The following diagram illustrates the key role of these kinases in the G1/S and G2/M transitions and how their inhibition by this compound leads to cell cycle arrest.
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the initial preclinical assessment of a kinase inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship of this compound's Multi-Kinase Inhibition
This diagram illustrates the primary and secondary kinase targets of this compound, highlighting its potent activity against CDKs and measurable inhibition of other kinases.
Caption: Kinase inhibition profile of this compound.
References
In-Depth Technical Guide: The Discovery and Development of K00546, a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
K00546 is a potent, small-molecule kinase inhibitor targeting multiple members of the Cyclin-Dependent Kinase (CDK) and CDC2-like Kinase (CLK) families. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key biological data. Detailed experimental protocols for relevant assays and visualizations of the associated signaling pathways are presented to support further research and development efforts in oncology and other therapeutic areas.
Introduction
The protein kinase family represents one of the most critical and extensively studied targets in modern drug discovery, particularly in the field of oncology. Kinases play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a cornerstone of targeted cancer therapy.
This compound, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, has emerged as a powerful inhibitor of several key kinases involved in cell cycle control and mRNA splicing. Its ability to potently inhibit CDK1, CDK2, CLK1, and CLK3 underscores its potential as a multi-targeted agent for therapeutic intervention. This guide will delve into the technical details of this compound, providing a foundational resource for researchers in the field.
Discovery and Development
While the complete discovery and development history of this compound is not extensively detailed in publicly available literature, its chemical structure, a 1H-1,2,4-triazole-1-carbothioamide derivative, belongs to a class of compounds that have been actively investigated as kinase inhibitors. The development of such compounds typically involves a multi-step process:
-
Target Identification and Validation: The initial step involves identifying and validating the therapeutic relevance of the target kinases (CDKs and CLKs).
-
High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hit" compounds that exhibit inhibitory activity against the target kinases.
-
Lead Optimization: The initial hits undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This involves the synthesis and evaluation of numerous analogues to establish a structure-activity relationship (SAR).
-
Preclinical Development: The optimized lead compound, in this case, this compound, is then subjected to a battery of in vitro and in vivo studies to assess its efficacy, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile before consideration for clinical trials.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases. This inhibition of ATP binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways controlled by these kinases.
Co-crystallization studies have provided valuable insights into the binding mode of this compound. It has been shown to interact with the hinge region of the kinase domain, a critical area for ATP binding. For instance, this compound forms three hydrogen bonds with the kinase hinge residues E109 and C111 in the SLK ATP-binding site[1]. The sulfamoyl moiety of this compound also interacts with the main chain of L40[1]. This specific binding mode is responsible for its potent inhibitory activity.
Quantitative Data
The inhibitory activity of this compound against a panel of kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency and selectivity.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 0.6[1] |
| CDK2/cyclin A | 0.5[1] |
| CLK1 | 8.9[1] |
| CLK3 | 29.2[1] |
| PKA | 5200[1] |
| Casein Kinase-1 | 2800[1] |
| MAP Kinase (ERK-2) | 1000[1] |
| Calmodulin Kinase | 8900[1] |
| VEGF-R2 | 32[1] |
| GSK-3 | 140[1] |
| PDGF-Rβ | 1600[1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of the cell cycle by this compound through targeting CDK1.
Caption: this compound inhibits mRNA splicing by targeting CLK1 and CLK3.
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant activity against key regulators of the cell cycle and mRNA splicing. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed understanding of its mechanism of action and its inhibitory profile will aid researchers in designing future studies to explore its efficacy in various cancer models and potentially other diseases characterized by aberrant kinase signaling. The continued development and characterization of selective and potent kinase inhibitors like this compound are crucial for advancing the field of targeted therapy.
References
Methodological & Application
Application Notes and Protocols for K00546 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00546 is a potent, small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs). Its high affinity for CDK1, CDK2, CLK1, and CLK3 makes it a valuable tool for investigating the roles of these kinases in cell cycle regulation, transcription, and other cellular processes.[1][2] Dysregulation of these kinases is a hallmark of many cancers, positioning this compound as a compound of interest for oncology research and drug development. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and cell cycle progression, using the triple-negative breast cancer cell line MDA-MB-468 as an exemplary model.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of its target proteins. It has been shown to bind to the ATP-binding site of SLK, forming hydrogen bonds with key residues in the kinase hinge region.[1][2] By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, particularly at the G2/M transition. Inhibition of CLK1 and CLK3 can interfere with pre-mRNA splicing, leading to downstream effects on gene expression and protein function. The combined inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation.
Data Presentation
Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| CDK1/cyclin B | 0.6 | [1][2] |
| CDK2/cyclin A | 0.5 | [1][2] |
| CLK1 | 8.9 | [1][2] |
| CLK3 | 29.2 | [1][2] |
Cellular Activity of this compound in MDA-MB-468 Cells (Example Data)
| Assay | Parameter | Value | Incubation Time |
| Cell Viability | IC50 | ~10-30 µM | 72 hours |
| Apoptosis | % Apoptotic Cells | Concentration-dependent increase | 24-48 hours |
| Cell Cycle | % Cells in G2/M | Concentration-dependent increase | 24 hours |
Note: The cellular activity data is representative and may vary between experiments and cell lines. Optimization is recommended.
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a powder at -20°C for long-term storage.
-
Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in complete cell culture medium prior to each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT/XTT or equivalent)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-468 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere (without CO2 for L-15 medium).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in MDA-MB-468 cells treated with this compound using flow cytometry.
Materials:
-
MDA-MB-468 cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 MDA-MB-468 cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in MDA-MB-468 cells treated with this compound.
Materials:
-
MDA-MB-468 cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 MDA-MB-468 cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: this compound inhibits CDK1/2 and CLK1/3, leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Logic diagram for apoptosis detection using Annexin V and Propidium Iodide staining.
References
Optimal Working Concentration of K00546 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00546 is a potent small molecule inhibitor targeting key regulators of the cell cycle. Primarily recognized as a dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), it plays a crucial role in modulating cell cycle progression. Additionally, this compound demonstrates inhibitory activity against CDC2-like Kinase 1 (CLK1) and CLK3. Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their catalytic activity and downstream signaling. These characteristics make this compound a valuable tool for in vitro studies focused on cancer research and cell cycle regulation.
This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for various in vitro assays.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its biological effects by inhibiting serine/threonine kinases that are fundamental for cell cycle transitions.
-
CDK1/Cyclin B and CDK2/Cyclin A Inhibition: These complexes are essential for the G2/M and G1/S transitions, respectively. By inhibiting their activity, this compound can induce cell cycle arrest, providing a powerful method for synchronizing cell populations or studying the consequences of cell cycle checkpoint activation.
-
CLK1 and CLK3 Inhibition: These kinases are involved in the regulation of pre-mRNA splicing. Inhibition of CLKs can lead to alterations in gene expression and cellular function, adding another layer to the compound's mechanism of action.
The primary signaling pathway affected by this compound is the CDK-mediated cell cycle regulation pathway.
Figure 1: Simplified CDK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The potency of this compound has been determined in various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) which can be used as a starting point for designing in vitro experiments.
| Target | Assay Type | IC50 |
| CDK1/cyclin B | Biochemical | 0.6 nM |
| CDK2/cyclin A | Biochemical | 0.5 nM |
| CLK1 | Biochemical | 8.9 nM |
| CLK3 | Biochemical | 29.2 nM |
| PKA | Biochemical | 5.2 µM |
| Casein kinase-1 | Biochemical | 2.8 µM |
| MAP kinase (ERK-2) | Biochemical | 1.0 µM |
| Calmodulin kinase | Biochemical | 8.9 µM |
| VEGF-R2 | Biochemical | 0.032 µM |
| GSK-3 | Biochemical | 0.14 µM |
| PDGF-Rβ | Biochemical | 1.6 µM |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. These values from biochemical assays may differ from the effective concentrations in cell-based assays due to factors like cell permeability and off-target effects.
Experimental Protocols
The optimal working concentration of this compound for cell-based assays is cell line-dependent and should be determined empirically. A typical starting range for cell-based assays is between 10 nM and 1 µM, with further optimization based on the specific assay and cell type.
General Experimental Workflow
The following diagram outlines a general workflow for testing the effects of this compound in cell-based assays.
Figure 2: General workflow for in vitro cell-based assays with this compound.
Protocol 1: Cell Viability/Antiproliferative Assay (MTT/XTT Assay)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Allow cells to adhere overnight at 37°C and 5% CO2.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for a specific time period (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium.
-
Wash the cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation status of CDK substrates, such as Retinoblastoma protein (pRb).
Materials:
-
Cells of interest
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus control samples.
Conclusion
This compound is a potent and versatile inhibitor for studying CDK- and CLK-mediated cellular processes. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in various in vitro assays. It is imperative to empirically determine the optimal working concentration for each specific cell line and experimental setup to ensure reliable and reproducible results. Careful experimental design and data analysis will enable researchers to fully leverage the potential of this compound in advancing our understanding of cell cycle regulation and its implications in disease.
Application Notes and Protocols for K00546 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00546 is a potent, small molecule inhibitor targeting key regulators of the cell cycle. It exhibits high affinity for Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM for CDK1/cyclin B and CDK2/cyclin A, respectively.[1] Additionally, this compound is a potent inhibitor of CDC2-like kinase 1 (CLK1) and CLK3, with IC50 values of 8.9 nM and 29.2 nM, respectively.[1] The inhibition of these kinases disrupts cell cycle progression, making this compound a valuable tool for studying cell proliferation and a potential candidate for anticancer drug development. These application notes provide detailed protocols for utilizing this compound in common cell-based proliferation assays.
Mechanism of Action
This compound primarily exerts its anti-proliferative effects by inhibiting CDK1 and CDK2. These kinases are pivotal for the G1/S and G2/M transitions in the cell cycle. By inhibiting their activity, this compound effectively induces cell cycle arrest, thereby halting cell division and proliferation. The inhibition of CLK1 and CLK3 may also contribute to its anticancer effects through the modulation of RNA splicing. A series of 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues, including this compound, have been shown to inhibit the in vitro cellular proliferation of various human tumor cells.[1]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.5 |
| CLK1 | 8.9 |
| CLK3 | 29.2 |
Data sourced from MedchemExpress.[1]
In Vitro Anti-proliferative Activity of this compound (as compound 3n)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.02 |
| HCT116 | Colon Carcinoma | 0.02 |
| A375 | Melanoma | 0.01 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.03 |
| NCI-H460 | Lung Carcinoma | 0.02 |
| DU-145 | Prostate Carcinoma | 0.03 |
Data derived from the study by Lin, R., et al. (2005) on 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues.[1]
Signaling Pathway
Experimental Protocols
Crystal Violet Cell Proliferation Assay
This protocol provides a simple and effective method to quantify cell proliferation by staining total cellular protein.
Materials:
-
This compound (solubilized in DMSO)
-
Adherent cancer cell line of choice (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (100%)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.
-
Staining: Aspirate the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the wells thoroughly with tap water until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
This compound (solubilized in DMSO)
-
Adherent or suspension cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
BrdU Labeling Reagent (e.g., 10 mM in PBS)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated or primary)
-
Secondary Antibody (if required)
-
Substrate (e.g., TMB)
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the Crystal Violet protocol (Steps 1 & 2).
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU Labeling Reagent to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium. For adherent cells, add 100 µL of Fixing/Denaturing Solution and incubate for 30 minutes at room temperature. For suspension cells, centrifuge the plate and then add the solution.
-
Antibody Incubation: Wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation (if necessary): If using an unconjugated primary antibody, wash the wells and add the appropriate secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add 100 µL of the substrate solution. Incubate until color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Analyze the data as described for the Crystal Violet assay.
Experimental Workflow
Conclusion
This compound is a highly potent inhibitor of CDK1, CDK2, CLK1, and CLK3, demonstrating significant anti-proliferative activity in a range of cancer cell lines. The provided protocols for Crystal Violet and BrdU assays offer robust methods for quantifying the effects of this compound on cell proliferation. Researchers can adapt these protocols to their specific cell lines and experimental conditions to further investigate the therapeutic potential of this compound.
References
- 1. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K00546 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDK) 1 and 2. This compound has demonstrated significant activity in cancer research, primarily through its ability to induce cell cycle arrest and apoptosis.
Mechanism of Action of this compound:
This compound is a small molecule that exhibits high potency against CDK1/cyclin B and CDK2/cyclin A, with IC50 values of 0.6 nM and 0.5 nM, respectively.[1][2] It also inhibits CDC2-like kinase 1 (CLK1) and CLK3 with IC50 values of 8.9 nM and 29.2 nM.[1][2] By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in susceptible cell lines. CDKs are key regulators of the cell cycle, and their inhibition is a critical therapeutic strategy in oncology.[3]
Data Presentation
The following table summarizes the inhibitory activity of this compound against various kinases. This data is essential for understanding its target profile and for interpreting cytotoxicity results.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.5 |
| CLK1 | 8.9 |
| CLK3 | 29.2 |
| VEGF-R2 | 32 |
| GSK-3 | 140 |
| PKA | 5200 |
| Casein Kinase-1 | 2800 |
| MAP Kinase (ERK-2) | 1000 |
| Calmodulin Kinase | 8900 |
| PDGF-Rβ | 1600 |
Data compiled from MedchemExpress.[1]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Two primary methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (570 nm or 590 nm)
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]
Materials:
-
This compound (stock solution in DMSO)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)
-
Cell culture medium (serum-free medium is recommended during the assay to reduce background)[8]
-
96-well flat-bottom plates
-
Microplate reader (490 nm)[9]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K 00546 | CymitQuimica [cymitquimica.com]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interrogating K00546-Mediated Inhibition of the CDK1/2 Signaling Pathway via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of K00546, a potent inhibitor of Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2)[1][2][3]. Inhibition of these key cell cycle regulators is a critical area of research in oncology and other proliferative diseases. This protocol outlines the methodology to assess the downstream effects of this compound on the CDK1/2 signaling pathway, specifically by monitoring the phosphorylation status of Retinoblastoma protein (pRb), a direct substrate of CDK2.
Introduction
This compound is a small molecule inhibitor with high potency against CDK1 and CDK2, with IC50 values of 0.6 nM and 0.5 nM, respectively[1][2]. It also demonstrates inhibitory activity against other kinases such as CDC2-like kinase 1 (CLK1), CLK3, vascular endothelial growth factor receptor 2 (VEGFR2), and glycogen synthase kinase-3 (GSK-3) at nanomolar concentrations[1][2]. CDKs are serine/threonine kinases that play a crucial role in regulating the cell cycle[4]. Specifically, CDK2, in complex with cyclin E, is essential for the G1/S phase transition, a process mediated by the phosphorylation of the Retinoblastoma protein (pRb)[4][5]. Hypophosphorylated pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by the cyclin E/CDK2 complex, pRb releases E2F, allowing for cell cycle progression[5]. By inhibiting CDK2, this compound is expected to decrease the phosphorylation of pRb, leading to cell cycle arrest.
This application note details a Western blot protocol to observe this mechanism of action by measuring the levels of phosphorylated pRb (at Ser780, a known CDK2 phosphorylation site) in cells treated with this compound.
Signaling Pathway
The signaling pathway diagram below illustrates the role of CDK1/2 in cell cycle progression and the inhibitory effect of this compound.
Caption: this compound inhibits CDK1/2, preventing pRb phosphorylation and G1/S transition.
Experimental Protocol
This protocol provides a step-by-step guide for a Western blot experiment to assess the inhibition of pRb phosphorylation by this compound.
I. Cell Culture and Treatment
-
Cell Line Selection: Use a cell line known to have a functional Rb pathway, such as MCF-7 (human breast adenocarcinoma) or HCT116 (human colorectal carcinoma).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: When cells reach the desired confluency, remove the growth medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours) to observe the effect on pRb phosphorylation.
II. Protein Extraction
-
Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
IV. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 10% or 12% sodium dodecyl sulfate-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-Rb (total)
-
Mouse anti-β-actin or GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent and incubate the membrane as per the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-Rb band to the total Rb band and then to the loading control (β-actin or GAPDH).
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Workflow for Western blot analysis of this compound-mediated pRb inhibition.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following table. This allows for a clear comparison of the dose-dependent effect of this compound on pRb phosphorylation.
| This compound Concentration (nM) | Normalized p-pRb/Total pRb Ratio (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 1 | 0.85 | ± 0.06 |
| 10 | 0.42 | ± 0.05 |
| 100 | 0.15 | ± 0.03 |
| 1000 | 0.05 | ± 0.02 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, treatment duration, and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for demonstrating the target engagement of this compound in a cellular context. By following this Western blot procedure, researchers can effectively measure the inhibition of CDK2 activity through the downstream marker of pRb phosphorylation. This method is a valuable tool for the preclinical evaluation of this compound and other CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. K 00546 - Immunomart [immunomart.com]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: K00546 for In Vivo Xenograft Studies
Introduction
K00546 is a potent, small-molecule inhibitor primarily targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[1] It also demonstrates inhibitory activity against other kinases, including CDC2-like kinase 1 (CLK1), CLK3, and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[1] CDKs are crucial regulators of the cell cycle. Specifically, CDK2, in complex with Cyclin E and Cyclin A, governs the G1/S transition, while CDK1, complexed with Cyclin B, is essential for the G2/M transition and entry into mitosis.[2][3] In many cancer types, dysregulation of these pathways leads to uncontrolled cell proliferation. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest, providing a strong rationale for its investigation as an anti-cancer therapeutic.
These application notes provide a framework for utilizing this compound in preclinical in vivo xenograft models. While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively documented in publicly available literature, the following protocols and data are based on its known mechanism of action and established methodologies for similar CDK inhibitors. The provided experimental designs should be considered as a starting point and must be optimized for specific cell lines and research objectives.
Mechanism of Action: CDK1/2 Inhibition
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1 and CDK2. This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK1/2 maintains Rb in its active, hypophosphorylated state, leading to a robust G1 and/or G2/M cell cycle arrest.
Quantitative Data
The following tables summarize the known in vitro activity of this compound and provide a template for organizing future in vivo efficacy data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| CDK2/cyclin A | 0.5 |
| CDK1/cyclin B | 0.6 |
| CLK1 | 8.9 |
| CLK3 | 29.2 |
| VEGF-R2 | 32 |
| GSK-3 | 140 |
| PDGF-Rβ | 1600 |
| Casein Kinase-1 | 2800 |
| PKA | 5200 |
| Calmodulin Kinase | 8900 |
Data sourced from MedchemExpress.[1]
Table 2: Template for Reporting In Vivo Xenograft Efficacy of this compound
| Xenograft Model (Cell Line) | Mouse Strain | This compound Dose & Schedule | Route of Admin. | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | Notes / Observations |
|---|---|---|---|---|---|---|
| e.g., HCT-116 | e.g., Athymic Nude | e.g., 25 mg/kg, QD | e.g., Oral (p.o.) | To be determined | To be determined | e.g., Well tolerated |
| e.g., MDA-MB-231 | e.g., NOD/SCID | e.g., 50 mg/kg, BID | e.g., IP | To be determined | To be determined | e.g., Tumor stasis observed |
This table is a template. All parameters must be determined empirically through pilot and definitive studies.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Protocol 1: Subcutaneous Xenograft Efficacy Study
1. Objective: To assess the anti-tumor activity of this compound in an established human tumor xenograft model in immunodeficient mice.
2. Materials:
-
Compound: this compound (stored at -20°C).[4]
-
Vehicle (suggested): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Note: Vehicle composition should be optimized for solubility and tolerability.
-
Cell Line: A suitable human cancer cell line with intact Rb protein (e.g., HCT-116 colorectal carcinoma).
-
Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
-
Reagents: Matrigel® Basement Membrane Matrix, Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: Calipers, sterile syringes and needles, animal balance, cell culture supplies.
3. Methodology:
-
3.1. Cell Culture & Preparation:
-
Culture cells under standard conditions until they reach 80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until implantation.
-
-
3.2. Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth.
-
-
3.3. Study Initiation and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare fresh this compound formulation daily. Administer this compound at the predetermined dose (e.g., 25 mg/kg) and schedule (e.g., once daily, p.o.) for the duration of the study (e.g., 21 days).
-
Administer an equivalent volume of vehicle to the control group.
-
-
3.4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
Record mouse body weights at the same frequency to monitor toxicity.
-
The study endpoint is reached when tumors in the control group reach the maximum allowed size (e.g., 1000-1500 mm³) or after the predetermined treatment period. Euthanize animals that show signs of excessive toxicity (>20% body weight loss) or distress.
-
-
3.5. Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
1. Objective: To confirm target engagement of this compound in tumor tissue by assessing the phosphorylation status of Rb.
2. Methodology:
-
Establish xenografts as described in Protocol 1.
-
Once tumors reach ~200-300 mm³, treat a cohort of mice with a single dose of this compound or vehicle.
-
At specified time points post-dose (e.g., 2, 6, 12, and 24 hours), euthanize a subset of mice from each group (n=3 per time point).
-
Excise tumors immediately, snap-freeze in liquid nitrogen, and store at -80°C.
-
Process tumor tissue for Western blot or Immunohistochemistry (IHC) analysis to detect levels of total Rb and phosphorylated Rb (pRb at Ser780 or Ser807/811). A significant reduction in the pRb/total Rb ratio in the this compound-treated group compared to the vehicle control indicates successful target inhibition.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical in vivo xenograft study.
References
Application Notes and Protocols for Cell Synchronization Using K00546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell synchronization, the process of bringing a population of asynchronous cells to the same cell cycle stage, is a fundamental technique in cell biology research and drug development. It allows for the detailed study of cell cycle-dependent processes and the effects of therapeutic agents on specific phases of cell division. K00546 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[1][2] Additionally, this compound effectively inhibits CDC2-like Kinase 1 (CLK1) and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively.[1][2] This multi-target profile makes this compound a valuable tool for inducing cell cycle arrest and achieving synchronization. These application notes provide detailed protocols for utilizing this compound to synchronize cells, along with methods for quantitative analysis of cell cycle distribution.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding site of its target kinases, thereby preventing their catalytic activity.[1]
-
CDK1/Cyclin B and CDK2/Cyclin A Inhibition: CDK1 and CDK2 are key regulators of cell cycle progression. CDK2 is crucial for the G1/S transition and S phase progression, while CDK1 governs the G2/M transition and entry into mitosis. Inhibition of both CDK1 and CDK2 is expected to induce cell cycle arrest at the G1/S and G2/M boundaries.
-
CLK1 and CLK3 Inhibition: CLK1 and CLK3 are involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. While their direct role in cell cycle checkpoint control is less defined, their inhibition may contribute to the overall cellular response to this compound, potentially through indirect effects on the expression of cell cycle regulatory proteins.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) | Reference |
| CDK1/cyclin B | 0.6 | [1][2] |
| CDK2/cyclin A | 0.5 | [1][2] |
| CLK1 | 8.9 | [1][2] |
| CLK3 | 29.2 | [1][2] |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest using this compound
This protocol describes a general method for treating cultured mammalian cells with this compound to induce cell cycle arrest. Note: The optimal concentration and incubation time for this compound will vary depending on the cell line and experimental objectives. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells in logarithmic growth phase
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (for adherent cells)
-
Centrifuge
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed cells into tissue culture plates at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for a predetermined duration. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal treatment time for achieving maximal cell cycle arrest.
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Proceed to Downstream Analysis:
-
The harvested cell pellets can now be used for downstream analyses such as flow cytometry for cell cycle distribution (Protocol 2) or Western blotting for protein expression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol describes the analysis of DNA content in this compound-treated cells to determine the percentage of cells in each phase of the cell cycle.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells to determine the extent of cell cycle arrest.
-
Mandatory Visualizations
Caption: this compound inhibits CDK1/2 and CLK1/3 signaling pathways.
Caption: Experimental workflow for this compound-induced cell synchronization.
References
Application of K00546 in Studying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00546 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are key regulators of the cell cycle, and their inhibition has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This makes this compound a valuable tool for studying the mechanisms of apoptosis and for the development of novel anti-cancer therapeutics. By arresting the cell cycle at different phases, this compound can trigger a cascade of events leading to controlled cell death, offering a targeted approach to eliminating cancer cells.
This document provides detailed application notes and protocols for utilizing this compound in apoptosis research.
Mechanism of Action: Inducing Apoptosis through CDK1/2 Inhibition
CDK1 and CDK2, in complex with their cyclin partners, are essential for the progression of the cell cycle through the G1/S and G2/M transitions. Inhibition of these kinases by this compound leads to cell cycle arrest, which can subsequently trigger either the intrinsic or extrinsic apoptotic pathways.
The primary mechanisms by which CDK1/2 inhibition induces apoptosis include:
-
Cell Cycle Arrest: this compound-mediated inhibition of CDK1 and CDK2 prevents the phosphorylation of key substrates required for cell cycle progression. This leads to arrest at the G1/S and G2/M checkpoints. Prolonged cell cycle arrest can be a potent inducer of apoptosis.
-
Modulation of Anti-Apoptotic Proteins: Inhibition of transcriptional CDKs (which can be a secondary effect of some CDK inhibitors) can lead to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP. The loss of these protective proteins sensitizes cells to apoptotic stimuli.
-
Activation of Pro-Apoptotic Factors: Cell cycle arrest and the resulting cellular stress can lead to the activation of pro-apoptotic transcription factors like E2F-1, which can, in turn, upregulate the expression of genes that promote apoptosis.
Data Presentation
The following tables summarize quantitative data from studies on CDK inhibitors with similar mechanisms of action to this compound, demonstrating their efficacy in inducing apoptosis.
Table 1: IC50 Values of this compound against Target Kinases
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.5 |
| CLK1 | 8.9 |
| CLK3 | 29.2 |
| VEGF-R2 | 32 |
| GSK-3 | 140 |
Table 2: Apoptosis Induction by CDK Inhibitors in Cancer Cell Lines
| CDK Inhibitor | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Treatment Time (h) |
| P1446A | Chronic Lymphocytic Leukemia (CLL) | 0.5 | 47.2 ± 3.5 | 24 |
| SNS-032 | NALM6 (B-ALL) | 0.2 | ~40 | 24 |
| SNS-032 | REH (B-ALL) | 0.2 | ~50 | 24 |
| Roscovitine | Doxorubicin-treated NRCMs | 50 | Significantly Reduced | 48 |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cancer Cells using this compound
This protocol outlines the steps to induce apoptosis in a cancer cell line of choice using this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell line and should be determined empirically.
-
Harvesting Cells: After incubation, harvest both adherent and floating cells. For adherent cells, wash with PBS, and then detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Analysis: Proceed with apoptosis analysis using the desired method (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, Western blot for cleaved caspases).
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptotic cells using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and control cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest and apoptosis.
Caption: Workflow for studying this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Troubleshooting & Optimization
Troubleshooting unexpected results with K00546
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), CDK2, CDC-like Kinase 1 (CLK1), and CLK3.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of CDK1/cyclin B (IC50 = 0.6 nM) and CDK2/cyclin A (IC50 = 0.5 nM). It also potently inhibits CLK1 (IC50 = 8.9 nM) and CLK3 (IC50 = 29.2 nM).[2]
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations, this compound can inhibit a range of other kinases. It is important to consider these potential off-target effects when interpreting experimental results.[2] A summary of known off-target activities is provided in the table below.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
Q4: What are the expected cellular phenotypes upon treatment with this compound?
A4: Due to its dual inhibitory action on CDKs and CLKs, this compound can induce complex cellular phenotypes. Inhibition of CDK1 and CDK2 is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions.[5][6][7] Inhibition of CLKs can lead to alterations in pre-mRNA splicing, which may result in apoptosis and suppression of cell growth.[8][9][10][11] The specific outcome can be cell-type dependent.
Troubleshooting Guide
This section addresses specific unexpected results that researchers may encounter when using this compound.
Unexpected Cell Cycle Profile
Problem: My cell cycle analysis shows a different phenotype than the expected G1/S or G2/M arrest. For example, I observe a sub-G1 peak, or no significant change in the cell cycle distribution.
| Possible Cause | Troubleshooting Steps |
| Cell line-specific response | Different cell lines can respond differently to CDK and CLK inhibition. The observed phenotype may be a result of the specific genetic background of your cells. For instance, some cancer cells may undergo apoptosis instead of cell cycle arrest.[9][12] |
| Off-target effects | At higher concentrations, this compound can inhibit other kinases which may influence the cell cycle.[2] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| CLK inhibition-mediated effects | Inhibition of CLKs can alter the splicing of genes involved in cell cycle regulation, leading to unexpected phenotypes.[8][10] Analyze changes in the expression of key cell cycle regulators by Western blot or RT-qPCR. |
| Experimental artifacts | Ensure proper cell handling and synchronization techniques if used.[13] Verify your flow cytometry staining and analysis procedures. |
Discrepancy Between Proliferation and Viability Assays
Problem: My proliferation assay (e.g., cell counting) shows a potent anti-proliferative effect, but my viability assay (e.g., MTT, CellTiter-Glo) indicates minimal cell death.
| Possible Cause | Troubleshooting Steps |
| Cytostatic vs. Cytotoxic Effect | This compound may be primarily cytostatic in your cell line, causing a halt in proliferation without inducing significant cell death. This is a common effect of CDK inhibitors. |
| Metabolic activity interference | Some viability assays measure metabolic activity, which may not directly correlate with cell number, especially when cells are arrested in the cell cycle. Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation). |
| Time-dependent effects | Apoptosis or other forms of cell death may occur at later time points. Perform a time-course experiment to assess cell viability over a longer period. |
Unexpected Protein Expression Changes
Problem: I observe unexpected changes in the expression levels of proteins that are not direct substrates of CDK1 or CDK2 in my Western blot analysis.
| Possible Cause | Troubleshooting Steps |
| CLK-mediated splicing alterations | Inhibition of CLK1 and CLK3 can lead to widespread changes in pre-mRNA splicing, affecting the expression of numerous proteins.[8][10][11] Consider performing RNA-sequencing to analyze global splicing changes. |
| Off-target kinase inhibition | This compound can inhibit other kinases that may be involved in signaling pathways regulating the expression of the observed proteins.[2] Review the known off-targets of this compound and their downstream signaling pathways. |
| Cellular stress response | Treatment with a kinase inhibitor can induce cellular stress, leading to changes in gene and protein expression. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases [2][4]
| Kinase Target | IC50 |
| Primary Targets | |
| CDK1/cyclin B | 0.6 nM |
| CDK2/cyclin A | 0.5 nM |
| CLK1 | 8.9 nM |
| CLK3 | 29.2 nM |
| Off-Targets | |
| VEGF-R2 | 32 nM |
| GSK-3 | 140 nM |
| MAP kinase (ERK-2) | 1.0 µM |
| PDGF-Rβ | 1.6 µM |
| Casein kinase-1 | 2.8 µM |
| PKA | 5.2 µM |
| Calmodulin kinase | 8.9 µM |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase in vitro.
Materials:
-
Purified active kinase (e.g., CDK2/cyclin A)
-
Specific peptide or protein substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ATP and a detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and this compound (or DMSO vehicle control) to the kinase assay buffer.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid. For ADP-Glo™, follow the manufacturer's instructions.
-
Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For ADP-Glo™, measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cell-Based Western Blot Analysis of CDK Substrate Phosphorylation
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a CDK substrate (e.g., Rb) in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
Visualizations
Caption: this compound inhibits both CDK and CLK pathways.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. K 00546 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 activity is required during G2 arrest to prevent stress-induced endoreplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing K00546 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDK) and CDC-like Kinases (CLK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor with high potency against CDK1 and CDK2, with IC50 values of 0.6 nM and 0.5 nM for CDK1/cyclin B and CDK2/cyclin A, respectively.[1][2] It also effectively inhibits CDC2-like kinase 1 (CLK1) and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively.[1][2][3] Its inhibitory activity on these kinases makes it a valuable tool for studying cell cycle regulation and other cellular processes.
Q2: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[4] One supplier suggests a solubility of up to 100 mg/mL in DMSO, which may require sonication to fully dissolve.[1] For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q3: How should I prepare working solutions of this compound for cell culture experiments?
Due to the hydrophobic nature of this compound, it is expected to have low solubility in aqueous solutions like cell culture media. To avoid precipitation, it is crucial to follow a careful dilution protocol. A common issue with hydrophobic compounds is "solvent shock," where the compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous medium.[5]
Recommended Dilution Protocol:
-
Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium.[6]
-
Add this intermediate dilution dropwise to the final volume of cell culture medium while gently swirling to ensure rapid and even dispersion.[5][6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% and not exceeding 1%.[5] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]
-
Stock Solutions (in DMSO): Once prepared, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1]
Data Summary
Solubility and Storage Data
| Parameter | Value | Source |
| Solubility | ||
| DMSO | 100 mg/mL (may require sonication) | [1] |
| Storage (Solid) | ||
| Short-term | 0-4°C (days to weeks) | [4] |
| Long-term | -20°C (months to years) | [4] |
| Storage (DMSO Stock) | ||
| -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] |
Inhibitory Activity (IC50)
| Target | IC50 | Source |
| CDK1/cyclin B | 0.6 nM | [1][2] |
| CDK2/cyclin A | 0.5 nM | [1][2] |
| CLK1 | 8.9 nM | [2][3] |
| CLK3 | 29.2 nM | [2][3] |
| VEGF-R2 | 32 nM | |
| GSK-3 | 140 nM |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to cell culture media. | Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium. | Prepare an intermediate dilution of your this compound stock in pre-warmed media. Add this intermediate solution dropwise to the final volume of media while gently swirling.[5][6] |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the media. | Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.[5] | |
| Low Temperature of Media: Adding a concentrated DMSO stock to cold media can cause the compound to precipitate. | Always pre-warm your cell culture medium to 37°C before adding the this compound solution.[6] | |
| Precipitate appears in the cell culture plates after a few hours of incubation. | Compound Instability: this compound may be unstable in the culture conditions over time. | While specific stability data in media is unavailable, consider reducing the incubation time if experimentally feasible. Visually inspect plates under a microscope at regular intervals. |
| Media Evaporation: Evaporation can concentrate the media components, including this compound, leading to precipitation. | Ensure proper humidification in your incubator. For long-term experiments, consider using sealed culture flasks. | |
| Interaction with Media Components: Components in the media, such as salts or proteins in serum, can interact with this compound and reduce its solubility. | If working in low-serum or serum-free conditions, be aware that solubility issues may be more pronounced.[5] Ensure the pH of your medium is stable, as pH shifts can affect compound solubility.[5] | |
| Inconsistent or no biological effect observed. | Loss of Compound Activity: Improper storage or repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes and store them at -20°C or -80°C, protected from light.[1] |
| Actual Concentration is Lower than Expected: This can be due to precipitation that is not easily visible. | Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation before adding to cells. Consider centrifuging the final working solution and using the supernatant, although this may alter the final concentration. |
Experimental Protocols & Visualizations
General Protocol for a Cell-Based Kinase Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cell proliferation, which is often regulated by CDK activity.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare a series of intermediate dilutions in pre-warmed (37°C) cell culture medium.
-
From these intermediate dilutions, prepare your final working concentrations by adding the solution dropwise to the final volume of media while gently mixing. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cell plates.
-
Add the this compound-containing medium (and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: Quantify cell viability using a preferred method, such as an MTS or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all wells.
-
Normalize the results to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a cell-based assay and this compound dilution.
This compound Signaling Pathway: Inhibition of Cell Cycle Progression
This compound exerts its effects primarily by inhibiting CDK1 and CDK2, which are key regulators of the cell cycle. The diagram below illustrates the simplified signaling pathway. In a normal cell cycle, growth factors stimulate the production of cyclins, which then bind to and activate CDKs. The active Cyclin/CDK complexes phosphorylate target proteins, such as the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then promotes the expression of genes required for DNA replication and cell cycle progression. By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of Rb, keeping E2F inactive and thereby arresting the cell cycle.
Caption: this compound inhibits CDK1/2, preventing Rb phosphorylation.
References
How to handle K00546-induced cytotoxicity in non-cancerous cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle K00546-induced cytotoxicity in non-cancerous cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and provides actionable solutions.
Issue 1: High levels of cytotoxicity observed in non-cancerous cells at expected effective concentrations.
-
Possible Cause 1: On-target CDK1/2 inhibition in proliferating cells. this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, which are crucial for cell cycle progression.[1] Non-cancerous cells that are actively dividing will be sensitive to CDK1/2 inhibition, leading to cell cycle arrest and potential apoptosis.[2][3]
-
Solution: Determine the minimal effective concentration of this compound that achieves the desired biological effect with the lowest possible cytotoxicity. This can be achieved by performing a dose-response experiment. Additionally, consider synchronizing the cells in a cell cycle phase where CDK1/2 activity is not essential for survival, such as G1 phase, before treatment.[4][5]
-
-
Possible Cause 2: Off-target effects. this compound is known to inhibit other kinases, which could contribute to cytotoxicity in a cell-type-specific manner.[1]
-
Solution: If possible, confirm that the observed phenotype is due to on-target (CDK1/2) inhibition. This can be done using rescue experiments (e.g., overexpressing a drug-resistant CDK1/2 mutant) or by using a structurally different CDK1/2 inhibitor to see if it recapitulates the phenotype. Reducing the concentration of this compound is also a primary strategy to minimize off-target effects.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. The proliferative state of the non-cancerous cells can significantly impact their sensitivity to this compound.[2][3] Factors such as cell density, passage number, and serum concentration can all affect the cell cycle distribution of the population.
-
Solution: Standardize cell culture conditions meticulously. Ensure that cells are seeded at the same density for each experiment and are within a consistent passage number range. Monitor the growth rate and morphology of the cells to ensure they are healthy and consistent between experiments.
-
-
Possible Cause 2: Compound stability and handling. Improper storage or handling of this compound can lead to degradation and loss of potency.
-
Solution: Store this compound according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDK1 and CDK2, with IC50 values in the nanomolar range.[1] It also inhibits other kinases at higher concentrations, including CLK1, CLK3, and VEGFR2.[1] By inhibiting CDK1 and CDK2, this compound blocks cell cycle progression, which can lead to cytotoxicity, particularly in rapidly dividing cells.
Q2: What are the known on-target and off-target kinases of this compound?
A2: The known kinase targets of this compound and their corresponding IC50 values are summarized in the table below.
| Kinase Target | IC50 Value |
| CDK1/cyclin B | 0.6 nM |
| CDK2/cyclin A | 0.5 nM |
| CLK1 | 8.9 nM |
| CLK3 | 29.2 nM |
| VEGFR2 | 32 nM |
| GSK-3 | 0.14 µM |
| MAP kinase (ERK-2) | 1.0 µM |
| PDGF-Rβ | 1.6 µM |
| Casein kinase-1 | 2.8 µM |
| PKA | 5.2 µM |
| Calmodulin kinase | 8.9 µM |
Data sourced from MedchemExpress.[1]
Q3: How can I determine the optimal concentration of this compound for my non-cancerous cell line?
A3: The optimal concentration will be a balance between the desired on-target effect and acceptable cytotoxicity. You should perform a dose-response experiment to determine the IC50 value of this compound in your specific non-cancerous cell line. A detailed protocol for this is provided below.
Q4: Can I reduce this compound-induced cytotoxicity by modifying my experimental protocol?
A4: Yes. One effective strategy is to synchronize your cells in a specific phase of the cell cycle. For example, arresting cells in the G1 phase before adding this compound may reduce toxicity, as the cells will be less dependent on CDK1/2 for survival.[4][5] A protocol for cell synchronization is provided below.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol allows you to determine the half-maximal inhibitory concentration (IC50) of this compound in your non-cancerous cell line.
Materials:
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 1 nM, with a vehicle control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Synchronization in G1 Phase to Mitigate this compound Cytotoxicity
This protocol describes a method for synchronizing cells in the G1 phase of the cell cycle using serum starvation.
Materials:
-
Your non-cancerous cell line of interest
-
Complete cell culture medium (containing serum)
-
Serum-free cell culture medium
-
6-well cell culture plates
-
Flow cytometer (optional, for verification of cell cycle arrest)
-
Propidium iodide staining solution (optional)
Procedure:
-
Cell Seeding:
-
Seed your cells in 6-well plates at a moderate density in complete culture medium.
-
Allow the cells to attach and grow for 24 hours.
-
-
Serum Starvation:
-
Aspirate the complete culture medium.
-
Wash the cells twice with PBS.
-
Add serum-free medium to each well.
-
Incubate the cells for 24-48 hours. The optimal duration for serum starvation should be determined empirically for your cell line.
-
-
This compound Treatment:
-
After the serum starvation period, the cells should be arrested in the G1 phase.
-
You can now treat the cells with this compound at the desired concentration in either serum-free or complete medium, depending on your experimental design.
-
-
Verification of G1 Arrest (Optional):
-
To confirm that the cells are arrested in G1, you can perform flow cytometry analysis of propidium iodide-stained cells. A significant increase in the G1 population compared to an asynchronous control would indicate successful synchronization.
-
Visualizations
Caption: this compound mechanism of action, including on-target and off-target effects.
Caption: Experimental workflow for handling this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing K00546 dosage to avoid animal model toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing K00546 dosage and mitigating toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM, respectively.[1][2][3][4] It also inhibits CDC2-like kinase 1 (CLK1) and CLK3 at slightly higher concentrations.[1][2][3][4] The primary mechanism of action is the inhibition of CDK1/2, which are crucial for cell cycle progression, particularly at the G1/S and G2/M transitions. By inhibiting these kinases, this compound blocks cell division. This anti-proliferative effect is the basis of its therapeutic potential but also the likely cause of on-target toxicities in highly proliferative tissues such as the bone marrow, gastrointestinal tract, and lymphoid tissues.
Q2: What are the expected common toxicities of this compound in animal models?
-
Hematological Toxicities: Neutropenia is a major dose-limiting toxicity for many CDK inhibitors.[1][5][6] Inhibition of CDK1/2 in hematopoietic stem cells can lead to bone marrow hypocellularity, resulting in decreased production of neutrophils, lymphocytes, platelets, and red blood cells (pancytopenia).[3]
-
Gastrointestinal Toxicity: The epithelial lining of the gastrointestinal tract has a high turnover rate and can be sensitive to cell cycle inhibitors. Potential side effects include diarrhea, weight loss, and mucosal damage.
-
Lymphoid Depletion: Inhibition of lymphocyte proliferation can lead to a reduction in the size of lymphoid organs such as the spleen and thymus.[3]
-
General Clinical Signs: Researchers should monitor for general signs of toxicity such as weight loss, reduced activity, ruffled fur, and changes in behavior.[7][8]
Q3: How can I determine a starting dose for my in-vivo experiments with this compound?
A3: Establishing a starting dose for in-vivo studies requires a stepwise approach, beginning with in-vitro data and progressing to a pilot in-vivo study.
-
In-vitro to In-vivo Extrapolation: Use the in-vitro IC50 values for this compound against your target cancer cell lines as a starting point. The goal is to achieve plasma concentrations in your animal model that are at or above the in-vitro effective concentration.
-
Literature Review for Similar Compounds: If available, review published in-vivo studies for other potent CDK1/2 inhibitors to get a general idea of efficacious and tolerated dose ranges.
-
Pilot Dose-Ranging/MTD Study: It is highly recommended to perform a small-scale pilot study in a few animals to determine the Maximum Tolerated Dose (MTD). This will provide critical data for designing larger efficacy studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe weight loss (>15-20%) and lethargy in animals. | The administered dose of this compound is too high and is causing significant systemic toxicity. | Immediately cease dosing and provide supportive care to the animals. In future experiments, reduce the starting dose by 50% or more and perform a more gradual dose escalation. Consider a different dosing schedule (e.g., intermittent dosing) to allow for recovery between treatments. |
| Significant neutropenia (low neutrophil count) observed in blood work. | On-target inhibition of CDK1/2 in hematopoietic progenitor cells in the bone marrow. | This is an expected on-target toxicity. Determine if the level of neutropenia is acceptable for your experimental goals. If not, reduce the dose of this compound. You may also consider co-administering supportive care agents like G-CSF, though this may confound the interpretation of your results. |
| No observable anti-tumor efficacy at a well-tolerated dose. | The dose may be too low to achieve a therapeutic concentration at the tumor site. The tumor model may be resistant to CDK1/2 inhibition. | Confirm target engagement in the tumor tissue (e.g., by measuring phosphorylation of CDK substrates). If target engagement is low, consider increasing the dose, as long as it is below the MTD. If the target is engaged but there is no efficacy, the tumor model may not be sensitive to this compound monotherapy. |
| Precipitation of this compound in the formulation or at the injection site. | Poor solubility of this compound in the chosen vehicle. | Review the solubility data for this compound and select an appropriate vehicle.[2][9] Sonication or gentle warming may be required to fully dissolve the compound. Ensure the formulation is sterile and stable for the duration of the experiment. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
This protocol outlines a common approach for determining the MTD of a novel small molecule inhibitor.
1. Animals and Housing:
-
Use a small cohort of healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), typically 3-5 mice per dose group.
-
House animals in a controlled environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the study.
2. Dose Selection and Formulation:
-
Based on in-vitro data and any available literature, select a starting dose and a series of escalating doses (e.g., 3-4 dose levels).
-
Prepare the this compound formulation in a sterile and appropriate vehicle. The final dosing volume should be consistent across all groups.
3. Study Design and Dosing:
-
Administer this compound daily for a defined period (e.g., 5-14 consecutive days) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including:
-
Body weight changes
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, social isolation)
-
Signs of pain or distress
-
4. Endpoints and Data Collection:
-
The primary endpoint is the observation of dose-limiting toxicities (DLTs), which are typically defined as:
-
>20% body weight loss
-
Severe, persistent clinical signs of toxicity
-
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not produce unacceptable toxicity.
Quantitative Data Summary: Example MTD Study Outcome
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Key Clinical Observations | Hematological Findings |
| Vehicle | 3 | +2.5% | Normal | Within normal limits |
| 10 | 3 | -1.8% | Normal | Within normal limits |
| 30 | 3 | -8.2% | Mild lethargy on days 3-5 | Slight decrease in neutrophil count |
| 60 | 3 | -17.5% | Significant lethargy, ruffled fur | Moderate neutropenia and lymphopenia |
| 100 | 3 | -25.1% (DLT) | Severe lethargy, hunched posture | Severe pancytopenia |
This is example data and does not represent actual experimental results for this compound.
Visualizations
Signaling Pathway of this compound
References
- 1. oncotarget.com [oncotarget.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. noblelifesci.com [noblelifesci.com]
Technical Support Center: Overcoming Acquired Resistance to K00546
Welcome to the technical support center for K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on overcoming acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of CDK1 and CDK2, with IC50 values of 0.6 nM and 0.5 nM for CDK1/cyclin B and CDK2/cyclin A, respectively. By inhibiting these key cell cycle kinases, this compound blocks the G1/S and G2/M transitions, leading to cell cycle arrest and inhibition of proliferation in sensitive cell lines.
Q2: My this compound-treated cells are no longer responding to the inhibitor and have resumed proliferation. What are the potential causes?
This phenomenon is likely due to the development of acquired resistance. Continuous exposure to a targeted therapy like this compound can lead to the selection of a subpopulation of cells that have developed mechanisms to evade the drug's effects. Common mechanisms of resistance to CDK inhibitors include:
-
Upregulation of the target kinase: Increased expression of CDK1 or CDK2 can overcome the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to drive cell cycle progression, bypassing the need for CDK1/2. A common bypass mechanism is the upregulation of Cyclin E1, which forms a complex with CDK2.[1][2][3][4]
-
Loss of downstream effector function: Loss or mutation of the Retinoblastoma (Rb) protein, a key substrate of CDK2, can uncouple the cell cycle from CDK regulation, rendering the inhibitor ineffective.[5][6][7][8][9]
-
Selection of polyploid cells: Treatment with cell cycle inhibitors can sometimes lead to the emergence of polyploid cells, which may exhibit altered drug sensitivity.[10][11][12][13]
Q3: How can I confirm if my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides a structured approach to understanding and potentially overcoming acquired resistance to this compound in your cell line models.
Problem: Decreased sensitivity to this compound in a previously sensitive cell line.
Step 1: Confirm Resistance by Determining the IC50 Shift
-
Experiment: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of this compound in the parental (sensitive) and suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
Table 1: Example IC50 Values for CDK Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF7 | Palbociclib | 108 ± 13.15 | 2913 ± 790 | ~27 |
| MDA-MB-231 | Palbociclib | 227 ± 59.41 | 18081 ± 3696 | ~80 |
| KB-3-1 | Palbociclib | 5014 | 22573 | 4.5 |
| SW620 | Palbociclib | 3921 | 9045 | 2.31 |
Data for Palbociclib, a CDK4/6 inhibitor, is provided as a representative example of resistance-associated IC50 shifts.[14][15]
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmed resistance, the next step is to investigate the underlying molecular mechanisms.
-
Hypothesis 1: Upregulation of CDK1/CDK2
-
Experiment: Perform Western blotting to compare the protein expression levels of CDK1 and CDK2 in parental and resistant cell lines.
-
Interpretation: A significant increase in CDK1 or CDK2 protein levels in the resistant line suggests that the cells may be overcoming inhibition through target overexpression.
-
-
Hypothesis 2: Activation of the Cyclin E-CDK2 Bypass Pathway
-
Hypothesis 3: Alterations in the Rb Pathway
-
Experiment: Analyze the protein expression of total Rb and phosphorylated Rb (pRb) via Western blot.
-
Interpretation: A complete loss of Rb protein in the resistant line is a strong indicator of resistance.[6][7][8][9] A high level of pRb in the presence of this compound may also suggest that upstream signaling is overriding the inhibitory effect.
-
-
Hypothesis 4: Changes in Cell Cycle Distribution
-
Experiment: Perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining.
-
Interpretation: Parental cells treated with this compound should show an accumulation of cells in the G1 and/or G2/M phases. If resistant cells do not exhibit this arrest and have a cell cycle profile similar to untreated cells, it confirms their ability to bypass the drug-induced block. The presence of a significant population of cells with >4N DNA content may indicate the selection of polyploid cells.[10][11][12][13]
-
Step 3: Strategies to Overcome Resistance
Based on the findings from your mechanistic studies, you can explore the following strategies:
-
If CDK2 is upregulated: Consider combination therapy with a different class of cell cycle inhibitors or agents that target pathways regulating CDK2 expression.
-
If the Cyclin E-CDK2 pathway is activated: A combination of this compound with a specific CDK2 inhibitor could be a rational approach to block this escape mechanism.[3][4]
-
If Rb is lost: this compound and other CDK1/2 inhibitors are unlikely to be effective. In this case, exploring drugs that target downstream components of the cell cycle or completely different pathways would be necessary.
-
General approach: Consider combination therapies with inhibitors of parallel signaling pathways that are often activated in resistant cells, such as the PI3K/AKT/mTOR pathway.[7][17]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line by Dose Escalation
This protocol describes a common method for generating a drug-resistant cell line in vitro.[18][19][20][21]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and subculture: Initially, a significant number of cells will die. Monitor the culture and replace the medium with fresh, drug-containing medium every 2-3 days. Once the surviving cells reach 70-80% confluency and exhibit a stable proliferation rate, subculture them.
-
Dose escalation: After at least two successful passages at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Continue this process of monitoring, subculturing, and dose escalation. It may take several months to develop a highly resistant cell line.
-
Confirmation of resistance: Periodically determine the IC50 of the evolving cell population to monitor the increase in resistance. A 5 to 10-fold increase in IC50 is generally considered a good indicator of a resistant cell line.
-
Cryopreservation: It is crucial to cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blotting for CDK1, CDK2, Cyclin E1, and Rb
-
Cell Lysis: Lyse parental and resistant cells (both untreated and treated with this compound for a specified time) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, CDK2, Cyclin E1, Rb, pRb (Ser807/811), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI)
This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated and untreated cells.[22][23][24]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration for the desired time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL final concentration) to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Cell Viability (MTT) Assay for IC50 Determination
This protocol details the procedure for assessing cell viability and calculating the IC50 of this compound.[25][26][27]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
Diagram 1: Simplified CDK1/2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK1/2 signaling pathway and the points of inhibition by this compound.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for generating and characterizing this compound-resistant cell lines.
Diagram 3: Bypass Signaling in this compound Resistance
References
- 1. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Size Does Matter: Why Polyploid Tumor Cells are Critical Drug Targets in the War on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyploid cancer cells reveal signatures of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced aneuploidy and polyploidy is a mechanism of disease relapse in MYC/BCL2-addicted diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. LncRNA EILA promotes CDK4/6 inhibitor resistance in breast cancer by stabilizing cyclin E1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 21. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Experimental Data for K00546
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor K00546. Inconsistencies in experimental data can arise from the compound's polypharmacological profile. This guide aims to help you interpret your results in light of this compound's known molecular targets.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are not what I expected based on its primary targets, CDK1 and CDK2. What could be the reason?
A1: While this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, it is crucial to recognize that it also inhibits a range of other kinases, some with high potency.[1] This "off-target" activity can lead to phenotypic or signaling outcomes that are not solely attributable to the inhibition of the cell cycle. Your unexpected results may be a consequence of this compound's effect on one or more of its other known targets.
Q2: I am observing effects on cellular processes that are not directly regulated by CDK1 or CDK2. How can I determine if these are off-target effects of this compound?
A2: To investigate potential off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Compare the effective concentration for your unexpected phenotype with the known IC50 values for this compound against its various targets (see Table 1). A significant discrepancy between the concentration required to inhibit CDK1/2 and the concentration causing your observed effect may suggest the involvement of other targets.
-
Use of More Selective Inhibitors: Compare the effects of this compound with those of more selective CDK1/2 inhibitors. If the more selective compounds do not reproduce your observed phenotype, it is likely an off-target effect of this compound.
-
Rescue Experiments: If you hypothesize that a specific off-target kinase is responsible, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Orthogonal Approaches: Use non-pharmacological methods, such as siRNA or CRISPR/Cas9, to deplete the suspected off-target kinase and see if this phenocopies the effect of this compound.
Q3: What are the known primary and off-targets of this compound?
A3: this compound has a range of known kinase targets with varying potencies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Quantitative Data Summary
Table 1: IC50 Values of this compound Against Various Kinases
| Target Kinase | IC50 |
| CDK1/cyclin B | 0.6 nM |
| CDK2/cyclin A | 0.5 nM |
| CLK1 | 8.9 nM |
| CLK3 | 29.2 nM |
| VEGF-R2 | 32 nM |
| GSK-3 | 0.14 µM |
| MAP Kinase (ERK-2) | 1.0 µM |
| PDGF-Rβ | 1.6 µM |
| Casein Kinase-1 | 2.8 µM |
| PKA | 5.2 µM |
| Calmodulin Kinase | 8.9 µM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Below are representative protocols for experiments frequently performed with kinase inhibitors like this compound.
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
Add a fixed amount of the recombinant kinase to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and quantify kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a troubleshooting workflow for interpreting inconsistent data.
Caption: this compound inhibits primary targets (CDK1/2) and several off-targets.
References
Technical Support Center: Minimizing Variability in K00546 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using K00546 in cell-based assays. Our goal is to help you achieve more consistent and reliable experimental outcomes by directly addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 0.6 nM and 0.5 nM for CDK1/cyclin B and CDK2/cyclin A, respectively.[1] It also shows potent inhibition of CDC2-like kinase 1 (CLK1) and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively.[1] By inhibiting CDK1 and CDK2, this compound primarily disrupts the cell cycle, leading to cell cycle arrest, particularly at the G1/S and G2/M transitions.[2][3][4]
Q2: I am observing high variability between replicate wells in my this compound cell viability assay. What are the common causes?
A2: High variability between replicates is a frequent issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a major contributor to variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth conditions compared to the inner wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant variability.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations, leading to inconsistent effects.
Q3: My IC50 value for this compound is higher than expected or varies significantly between experiments. Why might this be?
A3: Fluctuations in IC50 values can be attributed to several factors:
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes, altering their sensitivity to drugs. It is crucial to use cells within a consistent and low passage number range.
-
Cell Density: The initial cell seeding density can impact the apparent potency of a compound. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.
-
Assay Type: The choice of viability assay can significantly influence the IC50 value. For CDK inhibitors that cause cell cycle arrest without immediate cell death, assays that measure metabolic activity (like MTT or CCK-8) may underestimate the inhibitor's potency because arrested cells can still be metabolically active.[5][6][7] DNA-based assays that measure cell number are often more appropriate.[5]
-
Incubation Time: The duration of exposure to this compound will affect the observed IC50. A time-course experiment is recommended to determine the optimal incubation period.
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
A4: To mitigate the edge effect, you can:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Ensure proper humidification within the incubator.
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes before placing them in the incubator to promote even cell settling.
Q5: I'm seeing high background signal in my fluorescence-based assay with this compound. What are the potential causes and solutions?
A5: High background fluorescence can obscure your results. Common causes include:
-
Autofluorescence: Cells and components of the culture medium (like phenol red and serum) can autofluoresce. Using phenol red-free media and reducing serum concentrations during the assay can help. Including an unstained control group is essential to assess the level of autofluorescence.[8]
-
Non-specific Antibody Binding: If using an antibody-based detection method, the primary or secondary antibodies may bind non-specifically. Ensure you are using an appropriate blocking buffer and have optimized your antibody concentrations.[9][10]
-
Compound Fluorescence: While not commonly reported for this compound, some test compounds can be inherently fluorescent. This can be checked by measuring the fluorescence of the compound in cell-free media.
Troubleshooting Guides
Guide 1: High Variability Between Replicate Wells
| Symptom | Possible Cause | Troubleshooting Steps |
| Large standard deviations between replicate wells. | Inconsistent Cell Seeding: Cells are not evenly distributed in the wells. | - Ensure a single-cell suspension after trypsinization by gentle pipetting. - Thoroughly mix the cell suspension before and during plating. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | - Calibrate pipettes regularly. - Use appropriate pipette volumes for the task. - Pre-wet pipette tips before aspirating reagents. - Pipette slowly and consistently. | |
| Edge Effects: Evaporation and temperature gradients in outer wells. | - Fill outer wells with sterile media or PBS. - Use a humidified incubator. - Consider using specialized plates designed to minimize edge effects. | |
| Cell Clumping: Cells are not in a single-cell suspension. | - Ensure complete trypsinization. - Gently pipette the cell suspension up and down to break up clumps. - Consider using a cell strainer. |
Guide 2: Inconsistent IC50 Values
| Symptom | Possible Cause | Troubleshooting Steps |
| IC50 values vary significantly between experiments. | Cell Health and Passage Number: Cells are unhealthy or have been passaged too many times. | - Use cells within a defined low passage number range. - Regularly check for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase when seeded. |
| Inappropriate Assay Type: The chosen viability assay is not suitable for a cytostatic compound like this compound. | - Switch from a metabolic-based assay (e.g., MTT, MTS, CCK-8) to a DNA-based assay (e.g., CyQUANT) or a direct cell counting method.[5] | |
| Suboptimal Cell Density: The number of cells seeded per well is not optimized. | - Perform a cell titration experiment to determine the optimal seeding density where cells are in logarithmic growth for the duration of the assay. | |
| Compound Instability: this compound may be degrading in the culture medium. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the exposure of the compound to light if it is light-sensitive. |
Data Presentation
Table 1: Impact of Cell Seeding Density on Apparent IC50 of a CDK Inhibitor
| Cell Seeding Density (cells/well) | Apparent IC50 (nM) |
| 1,000 | 50 |
| 5,000 | 150 |
| 10,000 | 300 |
Note: This is representative data illustrating a common trend. Actual values will vary depending on the cell line and specific experimental conditions.
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | Data not available in the provided search results |
| MCF-7 | Breast Cancer | Data not available in the provided search results |
| A549 | Lung Cancer | Data not available in the provided search results |
| HCT116 | Colon Cancer | Data not available in the provided search results |
Note: Specific IC50 values for this compound in various cancer cell lines were not found in the provided search results. It is recommended to perform a dose-response experiment to determine the IC50 in your cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay using a DNA-Based Fluorescent Dye (e.g., CyQUANT™)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates
-
DNA-binding fluorescent dye kit (e.g., CyQUANT™)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete growth medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Lysis and Staining:
-
At the end of the incubation period, carefully remove the medium.
-
Wash the cells once with 100 µL of PBS.
-
Add the lysis buffer containing the DNA-binding dye from your chosen kit to each well, following the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light, to ensure complete cell lysis and DNA staining.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye used.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (lysis buffer and dye only) wells from all other readings.
-
Normalize the fluorescence of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits CDK1/2 and CLK1/3 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biotium.com [biotium.com]
Dealing with poor cell penetration of K00546
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the kinase inhibitor K00546. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly concerning its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and CDC2-like kinases (CLKs). Its primary targets, with their respective half-maximal inhibitory concentrations (IC50), are:
At higher concentrations, this compound can also inhibit other kinases, including VEGFR2 and GSK-3.[1]
Q2: I'm observing high potency in my in vitro kinase assays, but weak or no effect in my cell-based assays. What is the likely cause?
A2: A significant discrepancy between biochemical and cellular assay results often points towards issues with the compound's performance in a cellular context. For this compound, a primary suspect is poor cell permeability .[2][3] Other potential causes include rapid efflux by cellular transporters or instability in the cell culture medium.[2]
Q3: What physicochemical properties of this compound might contribute to poor cell penetration?
A3: this compound is a benzenesulfonamide derivative.[4] While specific experimental data on this compound's permeability is limited, compounds with similar structural features can face challenges in crossing the cell membrane. Key physicochemical properties that influence cell permeability include:
-
Lipophilicity (logP): The predicted octanol/water partition coefficient (logP) for this compound is in a range that is generally favorable for cell permeability. However, the interplay between lipophilicity and polarity is crucial.
-
Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors in the this compound molecule can increase its interaction with the aqueous environment and hinder its passage through the lipid bilayer of the cell membrane.
Q4: What strategies can I employ to improve the cellular uptake of this compound in my experiments?
A4: There are several established methods to enhance the intracellular delivery of small molecules with poor permeability:
-
Liposomal Formulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) can facilitate its entry into cells.
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic and cell-permeable "prodrug" that is converted to the active compound inside the cell.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching this compound to a short, cell-penetrating peptide can actively transport it across the cell membrane.[7]
Detailed protocols for these approaches are provided in the "Experimental Protocols" section.
Troubleshooting Guide: Poor Cell Penetration of this compound
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Weak or no cellular activity despite high biochemical potency. | Poor cell permeability of this compound. | 1. Increase Incubation Time: Allow for a longer exposure of the cells to this compound to facilitate gradual accumulation. 2. Increase Compound Concentration: Perform a dose-response experiment with a higher concentration range. However, be mindful of potential off-target effects and cytotoxicity at very high concentrations. 3. Employ a Penetration Enhancement Strategy: Utilize one of the methods described below (Liposomal Formulation, Prodrug Approach, or CPP Conjugation) to improve cellular uptake. |
| Inconsistent results between experiments. | Compound precipitation in aqueous media. | 1. Prepare Fresh Stock Solutions: this compound is soluble in DMSO. Prepare fresh, high-concentration stock solutions in 100% DMSO and dilute to the final working concentration in your culture medium immediately before use. 2. Visually Inspect for Precipitation: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. 3. Sonication: Briefly sonicate the diluted solution to aid in solubilization.[8] |
| High cellular toxicity at concentrations required for target inhibition. | Off-target effects or solvent toxicity. | 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8] 2. Confirm On-Target Effect: Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated. If not, the toxicity is likely an off-target effect of this compound. |
Data Presentation: Efficacy of Penetration Enhancement Strategies
The following table summarizes the quantitative improvements that can be expected from different cell penetration enhancement strategies, based on studies with similar kinase inhibitors.
| Enhancement Strategy | Parent Compound Class | Observed Improvement in Cellular Activity/Permeability | Reference |
| Prodrug Approach | cRaf1 Kinase Inhibitor | 2- to 17-fold improvement in cell-based efficacy. | [9] |
| Prodrug Approach | Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor | 211-fold increase in passive membrane permeability. | [10] |
| Liposomal Formulation | FGFR Inhibitors (e.g., Ponatinib) | Significantly increased tumor growth inhibition in vivo compared to the free drug. | [4] |
| CPP Conjugation | Small Molecule Cargo | Approximately 10-fold increase in transport of small-molecule cargoes. | [11] |
Experimental Protocols
Liposomal Formulation of this compound (General Protocol)
This protocol describes a general method for encapsulating a hydrophobic kinase inhibitor like this compound into liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, DPPG)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the solvent.
-
A thin lipid film containing this compound will form on the inner surface of the flask.
-
-
Hydration:
-
Add the hydration buffer to the flask.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Repeat this process 10-20 times.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
-
Prodrug Strategy for this compound (Conceptual Workflow)
The development of a prodrug involves chemical synthesis to mask a polar functional group, rendering the molecule more lipophilic.
Conceptual Steps:
-
Identify a Modifiable Functional Group: The sulfonamide or amine groups on this compound could potentially be modified.
-
Select a Promolety: Choose a chemical group (promolety) that will mask the polar group and is cleavable by intracellular enzymes (e.g., esterases) to release the active this compound. An acyloxyalkyl or phosphonooxymethyl group are common examples.
-
Chemical Synthesis: Synthesize the prodrug by chemically linking the promolety to this compound.
-
In Vitro Evaluation:
-
Stability: Test the stability of the prodrug in buffer and plasma.
-
Conversion: Confirm that the prodrug is converted to the active this compound in the presence of cellular lysates or specific enzymes.
-
Permeability Assay: Use an in vitro model like the Caco-2 permeability assay to compare the permeability of the prodrug to the parent this compound.
-
Cellular Activity: Compare the cellular potency of the prodrug and this compound in a relevant cell-based assay.
-
Conjugation of this compound to a Cell-Penetrating Peptide (General Protocol)
This protocol provides a general workflow for conjugating a small molecule to a CPP, such as TAT peptide, using a linker.
Materials:
-
This compound with a reactive functional group (or a synthesized derivative)
-
Cell-penetrating peptide with a reactive group (e.g., a cysteine residue for thiol-maleimide chemistry)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., HPLC)
Methodology:
-
Functionalization of this compound (if necessary): If this compound does not have a suitable reactive group for conjugation, it may need to be chemically modified to introduce one (e.g., an amine or thiol).
-
Activation of this compound with Crosslinker:
-
Dissolve the functionalized this compound in a suitable buffer.
-
Add the heterobifunctional crosslinker (e.g., Sulfo-SMCC, which reacts with amines to introduce a maleimide group).
-
Incubate to allow the reaction to proceed.
-
Remove excess crosslinker by size exclusion chromatography.
-
-
Conjugation to CPP:
-
Dissolve the CPP (containing a cysteine residue) in a reaction buffer.
-
Add the activated this compound to the CPP solution. The maleimide group on the crosslinker will react with the thiol group on the cysteine of the CPP, forming a stable covalent bond.
-
Allow the reaction to proceed.
-
-
Purification:
-
Purify the this compound-CPP conjugate from unreacted components using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry.
-
-
Cellular Uptake Studies:
-
Treat cells with the this compound-CPP conjugate and compare its cellular activity to that of free this compound.
-
Signaling Pathways and Experimental Workflows
CDK1/2 Signaling Pathway in Cell Cycle Progression
Caption: this compound inhibits CDK1 and CDK2, blocking G2/M and G1/S transitions.
CLK1/3 Signaling in pre-mRNA Splicing
Caption: this compound inhibits CLK1/3, disrupting SR protein phosphorylation and splicing.
Experimental Workflow for Troubleshooting Poor Cell Permeability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Topological polar surface area: a useful descriptor in 2D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What has polar surface area ever done for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adjusting K00546 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of CDK1/cyclin B and CDK2/cyclin A, with IC50 values of 0.6 nM and 0.5 nM, respectively. It also potently inhibits CLK1 and CLK3 with IC50 values of 8.9 nM and 29.2 nM, respectively.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases. This prevents the transfer of phosphate from ATP to the kinase's substrates, thereby inhibiting their activity.[1]
Q3: What are the known off-target effects of this compound?
A3: At higher concentrations, this compound can inhibit other kinases. It is important to perform dose-response experiments to determine the optimal concentration for maximizing on-target effects while minimizing off-target activities. For a list of known off-target kinases and their IC50 values, please refer to the data sheet provided by the manufacturer.[1]
Q4: How should I determine the optimal treatment duration for my experiment?
A4: The optimal treatment duration depends on your specific cell type, the biological process you are investigating, and the desired outcome. We recommend performing a time-course experiment to determine the ideal exposure time. See the detailed protocol for a "Time-Course Experiment to Determine Optimal this compound Treatment Duration" in the Experimental Protocols section below.
Troubleshooting Guides
Issue 1: No observable effect on cell cycle progression or proliferation.
Possible Cause 1: Suboptimal Drug Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the effective concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results.
-
Expected Outcome: You should observe a dose-dependent decrease in cell proliferation or an increase in cell cycle arrest.
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting Step: Conduct a time-course experiment at a fixed, effective concentration of this compound. Harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) and analyze for the desired phenotype.
-
Expected Outcome: The effect of this compound on cell cycle arrest should become more pronounced over time.
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: The cellular context, such as the expression levels of CDKs, cyclins, and endogenous CDK inhibitors, can influence sensitivity to this compound. Verify the expression of key cell cycle proteins (e.g., CDK1, CDK2, Cyclin B, Cyclin A, Rb) in your cell line via Western blot.
-
Expected Outcome: Sensitive cell lines should express the target proteins at detectable levels.
Issue 2: Unexpected or off-target effects observed.
Possible Cause 1: High Drug Concentration.
-
Troubleshooting Step: High concentrations of this compound can lead to the inhibition of off-target kinases.[1] Lower the concentration to the minimal effective dose determined from your dose-response experiments.
-
Expected Outcome: Reducing the concentration should minimize phenotypes not associated with CDK1/2 or CLK1/3 inhibition.
Possible Cause 2: Inhibition of CLK leading to splicing defects.
-
Troubleshooting Step: this compound inhibits CLK1 and CLK3, which are involved in the regulation of pre-mRNA splicing through phosphorylation of SR proteins.[2][3] Analyze changes in alternative splicing of known CLK target genes via RT-PCR or RNA-sequencing.
-
Expected Outcome: Treatment with this compound may lead to altered splicing patterns of specific genes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.5 |
| CLK1 | 8.9 |
| CLK3 | 29.2 |
Data sourced from MedchemExpress.[1]
Table 2: Hypothetical Time-Course Experiment Results - Cell Cycle Analysis of HCT116 cells treated with 10 nM this compound
| Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | 45 | 30 | 25 |
| 6 | 50 | 25 | 25 |
| 12 | 65 | 15 | 20 |
| 24 | 75 | 10 | 15 |
| 48 | 80 | 5 | 15 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To determine the optimal duration of this compound treatment for inducing a desired cellular effect (e.g., cell cycle arrest).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Flow cytometry buffer (PBS + 1% BSA)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., based on a prior dose-response experiment). Include a vehicle-treated control (e.g., DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting: For each time point, aspirate the media, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin with complete media and transfer the cell suspension to a falcon tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blot Analysis of Rb Phosphorylation
Objective: To assess the inhibition of CDK activity by this compound by measuring the phosphorylation status of Retinoblastoma protein (Rb).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and a vehicle control for the desired duration as determined from your time-course experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Mandatory Visualization
Caption: this compound inhibits CDK1 and CDK2, blocking Rb phosphorylation and G2/M progression.
Caption: this compound inhibits CLK1/3, preventing SR protein phosphorylation and altering splicing.
Caption: Workflow for determining the optimal treatment duration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 3. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating K00546: A Comparison of In Vitro Kinase Inhibition and Cellular Mechanism of Action
For researchers, scientists, and drug development professionals, validating the initial findings of a potent inhibitor is a critical step. This guide provides a comparative overview of the primary experimental findings for the CDK inhibitor K00546 and outlines a secondary, cell-based method for validating its mechanism of action.
This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. The initial characterization of such inhibitors typically involves in vitro biochemical assays to determine their half-maximal inhibitory concentration (IC50). However, a low IC50 in a cell-free system does not always translate to efficacy in a complex cellular environment. Therefore, secondary assays are essential to confirm that the inhibitor engages its target in living cells and elicits the expected downstream biological response.
This guide will first present the in vitro inhibitory activity of this compound and then detail a common and effective secondary validation method: assessing the phosphorylation status of the Retinoblastoma protein (Rb), a key downstream substrate of CDK1 and CDK2.
Primary Experimental Finding: In Vitro Kinase Inhibition Assay
The primary evidence for this compound's potency comes from in vitro kinase assays. These assays measure the direct inhibitory effect of the compound on the activity of purified enzymes.
Data Presentation
| Compound | Target | IC50 (nM) |
| This compound | CDK1/cyclin B | 0.6[1][2] |
| This compound | CDK2/cyclin A | 0.5[1][2] |
| This compound | CLK1 | 8.9[1][2] |
| This compound | CLK3 | 29.2[1][2] |
Table 1: In Vitro Inhibitory Activity of this compound against various kinases.
Experimental Protocol: In Vitro Kinase Assay (Representative)
A common method to determine the IC50 of a kinase inhibitor is a radiometric filter-binding assay.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., CDK2/cyclin A), a suitable substrate (e.g., Histone H1), and ATP, with one of the phosphate groups of ATP being radiolabeled (e.g., [γ-33P]ATP).
-
Inhibitor Addition: A serial dilution of the inhibitor (this compound) is added to the reaction mixtures. A control reaction with no inhibitor is also included.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution that denatures the enzyme.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane that binds the substrate (Histone H1).
-
Washing: The filter is washed to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Secondary Validation Method: Phospho-Rb Western Blot
To validate that this compound inhibits CDK1 and CDK2 activity within a cellular context, a Western blot analysis of the phosphorylation status of the Retinoblastoma protein (Rb) can be performed. Rb is a key tumor suppressor protein and a direct substrate of CDK1 and CDK2. Inhibition of these kinases leads to a decrease in Rb phosphorylation.
Data Presentation
The following table presents representative data from a Western blot experiment on a similar potent dual CDK1/2 inhibitor, demonstrating the expected outcome of such a validation study.
| Treatment | pRb (Ser807/811) Level (relative to control) | Total Rb Level |
| Vehicle Control (DMSO) | 1.0 | Unchanged |
| CDK1/2 Inhibitor (100 nM) | 0.2 | Unchanged |
| CDK1/2 Inhibitor (500 nM) | 0.05 | Unchanged |
Table 2: Representative cellular activity of a potent dual CDK1/2 inhibitor on Rb phosphorylation.
Experimental Protocol: Phospho-Rb Western Blot
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HeLa or MCF-7) is cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A vehicle control (DMSO) is also included.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated Rb at a CDK-specific site (e.g., anti-phospho-Rb Ser807/811). A separate blot is often run in parallel and incubated with an antibody against total Rb to serve as a loading control. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to phospho-Rb and total Rb is quantified. The level of phospho-Rb is normalized to the total Rb or the housekeeping protein to determine the relative decrease in phosphorylation upon inhibitor treatment.
Visualizing the Workflow and Pathway
To further clarify the experimental logic and the biological pathway being investigated, the following diagrams are provided.
Experimental workflow for primary and secondary validation.
References
Confirming K00546 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of state-of-the-art methodologies to confirm the target engagement of K00546, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), CDK2, CDC2-like Kinase 1 (CLK1), and CLK3.[1] We will delve into the principles, protocols, and data interpretation of three prominent techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Phosphoproteomics-based approaches.
Understanding this compound and Its Targets
This compound is a small molecule inhibitor with high affinity for essential cell cycle and transcription-regulating kinases. Its primary targets are:
-
CDK1/cyclin B: IC50 of 0.6 nM
-
CDK2/cyclin A: IC50 of 0.5 nM[1]
-
CLK1: IC50 of 8.9 nM[1]
-
CLK3: IC50 of 29.2 nM[1]
These kinases play pivotal roles in cell cycle progression, transcription, and other fundamental cellular processes. Inhibition of these targets by this compound can lead to cell cycle arrest and apoptosis, making it a compound of interest for cancer research. Verifying that this compound binds to these specific targets in live cells is paramount for validating its mechanism of action and guiding further drug development.
Comparison of Target Engagement Methods
Choosing the right method to confirm target engagement depends on various factors, including the experimental question, available resources, and the desired throughput. The following table provides a high-level comparison of the three techniques discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Phosphoproteomics |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Mass spectrometry-based quantification of phosphorylation changes in downstream substrates of the target kinase. |
| Readout | Change in protein thermal stability (melting temperature, Tm). | BRET ratio, which is inversely proportional to compound binding. | Relative abundance of specific phosphopeptides. |
| Key Advantages | Label-free for the compound; applicable to endogenous proteins. | Quantitative measurement of intracellular affinity and occupancy; high-throughput compatible. | Provides functional confirmation of target inhibition and insights into downstream signaling. |
| Key Limitations | Not all proteins exhibit a clear thermal shift; can be lower throughput. | Requires genetic modification of the target protein (NanoLuc fusion). | Indirect measure of target engagement; complex data analysis. |
| Typical Throughput | Low to medium. | High. | Low to medium. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow:
CETSA Experimental Workflow
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (CDK1, CDK2, CLK1, or CLK3) in the soluble fraction using a suitable method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
-
Example Data Table (Hypothetical for this compound):
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| CDK2 | Vehicle (DMSO) | 48.5 | - |
| CDK2 | This compound (1 µM) | 52.3 | +3.8 |
| CLK1 | Vehicle (DMSO) | 50.1 | - |
| CLK1 | This compound (1 µM) | 53.5 | +3.4 |
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Signaling Pathway:
NanoBRET Assay Principle
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein (CDK1, CDK2, CLK1, or CLK3) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, multi-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Luminescence and Fluorescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (NanoLuc®) and acceptor emission (tracer) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Example Data Table (Representative Data for a CDK2 Inhibitor):
| Target Protein | Compound | Cellular IC50 (nM) |
| CDK2/cyclin E | Dinaciclib | 1.5 |
| CDK1/cyclin B | Dinaciclib | 3.2 |
Note: Dinaciclib is a known potent CDK inhibitor.[2][3][4][5][6][7]
Phosphoproteomics
This approach provides a functional readout of target engagement by measuring changes in the phosphorylation of downstream substrates of the target kinase. Inhibition of a kinase by this compound should lead to a decrease in the phosphorylation of its known substrates.
Experimental Workflow:
Phosphoproteomics Workflow
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle as described for CETSA.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells in a buffer containing phosphatase inhibitors.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify their relative abundance between this compound-treated and vehicle-treated samples.
-
Look for a significant decrease in the phosphorylation of known or predicted substrates of CDK1, CDK2, CLK1, and CLK3.
-
Example Data Table (Hypothetical for this compound):
| Phosphosite | Protein | Fold Change (this compound/Vehicle) | Putative Kinase |
| Serine 807/811 | RB1 | 0.25 | CDK2 |
| Threonine 161 | CDK1 | 0.40 | CDK1 (autophosphorylation) |
| Serine 549 | SRSF1 | 0.30 | CLK1 |
Alternative Compounds for Comparison
To provide context for the target engagement of this compound, it is useful to compare its performance with other known inhibitors of its target kinases.
| Compound | Primary Targets | Key Features |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | A potent and well-characterized pan-CDK inhibitor that has been evaluated in clinical trials.[2][3][4][5][6][7] |
| Palbociclib | CDK4, CDK6 | A highly selective CDK4/6 inhibitor approved for the treatment of breast cancer.[8][9][10][11][12][13][14] |
| THZ1 | CDK7, CDK12, CDK13 | A covalent inhibitor of CDK7 with potent anti-cancer activity.[15][16][17][18][19] |
| KH-CB19 | CLK1, CLK4 | A known inhibitor of CLK kinases used in splicing research.[20] |
Conclusion
Confirming the target engagement of this compound in live cells is a crucial step in its development as a potential therapeutic agent. The choice of method will depend on the specific research question and available resources. CETSA offers a label-free approach to directly measure binding, NanoBRET provides a high-throughput method for quantifying intracellular affinity, and phosphoproteomics delivers functional confirmation of target inhibition. By employing these powerful techniques and comparing the results with those of other well-characterized inhibitors, researchers can gain a comprehensive understanding of the cellular mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dinaciclib (SCH727965) inhibits the unfolded protein response through a CDK1- and 5-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of an alternative schedule of palbociclib and embedded serum TK1 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Palbociclib in Patients With Soft Tissue Sarcoma With CDK4 Amplifications: Results From the Targeted Agent and Profiling Utilization Registry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
K00546 selectivity profiling against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). For a thorough and objective comparison, the performance of this compound is presented alongside two other well-characterized CDK inhibitors, Dinaciclib and Flavopiridol. All quantitative data is summarized in a clear tabular format, and detailed experimental protocols are provided to support the presented data. Visual diagrams of a key signaling pathway and the experimental workflow are also included to facilitate understanding.
Kinase Inhibitor Selectivity Profile
The inhibitory activity of this compound, Dinaciclib, and Flavopiridol was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are presented in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Dinaciclib IC50 (nM) | Flavopiridol IC50 (nM) |
| Primary Targets | |||
| CDK1/cyclin B | 0.6[1] | 3[2] | 30 |
| CDK2/cyclin A | 0.5[1] | 1[2] | 40 |
| CDK4/cyclin D1 | - | 100[3] | 20-40 |
| CDK5/p25 | - | 1[2][3] | - |
| CDK9/cyclin T1 | - | 4[2] | 20 |
| CLK1 | 8.9[1] | - | - |
| CLK3 | 29.2[1] | - | - |
| Off-Target Kinases | |||
| GSK-3β | 140[1] | 800[3] | 280 |
| PKA | 5200[1] | - | >14000 |
| Casein Kinase 1 | 2800[1] | - | - |
| ERK2 (MAPK1) | 1000[1] | 4100[3] | >14000 |
| Calmodulin Kinase | 8900[1] | - | - |
| VEGF-R2 | 32[1] | - | - |
| PDGF-Rβ | 1600[1] | - | - |
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of test compounds. This protocol is based on established methods such as the LanthaScreen™ Eu Kinase Binding Assay and ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay Protocol
1. Reagents and Materials:
-
Purified recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1 for CDKs)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Dinaciclib, Flavopiridol) dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay components)
-
384-well microplates (low-volume, white or black)
-
Plate reader capable of luminescence or TR-FRET detection
2. Assay Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To initiate the kinase reaction, add 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
For ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
For LanthaScreen™ Assay: Add a mixture of Eu-labeled antibody and a fluorescently labeled tracer to the wells. Incubate for 60 minutes to allow for binding and FRET to occur.
-
-
Data Acquisition: Read the luminescence or TR-FRET signal using a compatible plate reader.
3. Data Analysis:
-
The raw data is converted to percent inhibition relative to the DMSO controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
Visualizations
Signaling Pathway
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comparative Guide: K00546 and Palbociclib in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, K00546 and Palbociclib, in the context of breast cancer research. While Palbociclib is an FDA-approved therapeutic with a well-defined role, this compound is a research compound with a distinct kinase inhibition profile. This document outlines their mechanisms of action, target specificities, and available data, while also highlighting the absence of direct comparative studies in breast cancer cell lines.
Introduction to the Compounds
This compound is a potent, small molecule inhibitor primarily targeting CDK1 and CDK2.[1][2][3] It also demonstrates inhibitory activity against other kinases, including CDC2-like kinase 1 (CLK1), CLK3, vascular endothelial growth factor receptor 2 (VEGFR-2), and glycogen synthase kinase 3 (GSK-3).[2] As a research chemical, its efficacy and safety in clinical settings have not been established.
Palbociclib (Ibrance®) is an orally administered, highly selective inhibitor of CDK4 and CDK6.[4][5][6] It is a well-established therapeutic agent used in combination with endocrine therapy for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][7][8] Palbociclib's mechanism of action is centered on the inhibition of cell cycle progression at the G1 to S phase transition.[6][8][9][10]
Kinase Inhibition Profile
The primary distinction between this compound and Palbociclib lies in their target selectivity. This compound is a potent inhibitor of CDKs that are critical for progression through multiple phases of the cell cycle, whereas Palbociclib is highly specific for the CDKs that regulate the G1-S checkpoint.
| Kinase Target | This compound IC₅₀ (nM) | Palbociclib IC₅₀ (nM) | Reference |
| CDK1/cyclin B | 0.6 | >10,000 | [2] |
| CDK2/cyclin A | 0.5 | >10,000 | [2] |
| CDK4/cyclin D1 | Not widely reported | 11 | [4] |
| CDK6/cyclin D3 | Not widely reported | 16 | [4] |
| CLK1 | 8.9 | Not reported | [2] |
| CLK3 | 29.2 | Not reported | [2] |
| VEGFR-2 | 32 | Not reported | [2] |
| GSK-3 | 140 | Not reported | [2] |
Mechanism of Action and Impact on the Cell Cycle
The differing kinase specificities of this compound and Palbociclib translate to distinct impacts on the cell cycle. Palbociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[6][9][10][11] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for entry into the S phase and leading to a G1 cell cycle arrest.[11]
In contrast, this compound's potent inhibition of CDK1 and CDK2 would be expected to induce a more profound cell cycle arrest. CDK2 is crucial for the G1/S transition and S phase progression, while CDK1 is essential for the G2/M transition and mitosis. Therefore, this compound has the potential to block cell cycle progression at multiple checkpoints.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. K 00546 - Immunomart [immunomart.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 11. keytrials.it [keytrials.it]
K00546 versus Ribociclib: A Comparative Analysis for Researchers
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. This guide provides a detailed comparative analysis of two distinct CDK inhibitors: K00546 and Ribociclib. While both molecules target the cell cycle machinery, they exhibit different selectivity profiles, which dictates their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target specificities, and supporting preclinical data.
Mechanism of Action
This compound is a potent inhibitor of CDK1 and CDK2 .[1][2][3][4] These kinases are crucial for regulating the G1/S and G2/M transitions in the cell cycle. By inhibiting CDK1 and CDK2, this compound effectively halts cell cycle progression at these key checkpoints.
Ribociclib , on the other hand, is a highly selective inhibitor of CDK4 and CDK6 .[5][6][7][8][9][10] These kinases, in complex with cyclin D, play a critical role in the G1 phase of the cell cycle.[8][11] The primary mechanism of Ribociclib involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb).[6][12] This prevents the release of E2F transcription factors, thereby arresting the cell in the G1 phase and preventing entry into the S phase.[12]
Target Specificity and Potency
The differential target specificity of this compound and Ribociclib is a key distinguishing feature. The following tables summarize their in vitro inhibitory activities.
Table 1: this compound Kinase Inhibition Profile
| Target | IC50 (nM) |
| CDK1/cyclin B | 0.6[1][4] |
| CDK2/cyclin A | 0.5[1][4] |
| CLK1 | 8.9[1][4] |
| CLK3 | 29.2[1][4] |
| VEGF-R2 | 32[4] |
| GSK-3 | 140[4] |
Data sourced from MedchemExpress and other suppliers.[1][3][4]
Table 2: Ribociclib Kinase Inhibition Profile
| Target | IC50 (nM) |
| CDK4 | 10[10] |
| CDK6 | 39[10] |
Data sourced from preclinical studies.[10][13] Ribociclib is reported to be over 1,000-fold less potent against the cyclin B/CDK1 complex.[10]
Preclinical Data Overview
This compound
Preclinical data for this compound primarily highlights its potent enzymatic inhibition of CDK1 and CDK2.[1][4] It also demonstrates inhibitory activity against other kinases like CLK1, CLK3, and VEGFR2 at nanomolar concentrations.[1][4] The functional consequences of this multi-kinase inhibition in cellular and in vivo models are areas for further investigation.
Ribociclib
Ribociclib has undergone extensive preclinical evaluation. Studies have shown its ability to induce G1 cell cycle arrest in retinoblastoma-proficient (Rb+) tumor cells.[14] It has demonstrated anti-proliferative activity in various cancer cell lines, particularly in estrogen receptor-positive (ER+) breast cancer models.[5] In vivo studies using xenograft models have shown significant tumor growth inhibition.[5] Ribociclib has also been evaluated in combination with other agents, such as PI3K inhibitors, showing enhanced anti-tumor effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize CDK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
A typical in vitro kinase assay to determine IC50 values for CDK inhibitors would follow this general workflow:
Methodology:
-
Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK1/CycB, CDK4/CycD1) are diluted in kinase buffer.
-
Inhibitor Addition: The test compound (this compound or Ribociclib) is serially diluted and added to the wells of a microtiter plate.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., a peptide derived from Rb) and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using fluorescence-based immunoassays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
To assess the anti-proliferative effects of the inhibitors on cancer cells, a colorimetric assay such as the MTT or a fluorescence-based assay like CyQuant can be employed.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Ribociclib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay Reagent Addition: The assay reagent (e.g., MTT solution or CyQuant GR dye) is added to each well.
-
Signal Measurement: After an appropriate incubation period with the reagent, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 values are calculated from the dose-response curves.
Conclusion
This compound and Ribociclib are distinct CDK inhibitors with different target profiles and, consequently, different potential therapeutic strategies. This compound is a potent pan-CDK1/2 inhibitor with additional off-target activities that may be explored for specific cancer types where these kinases are key drivers. Ribociclib is a well-characterized, highly selective CDK4/6 inhibitor with proven clinical efficacy in HR+/HER2- breast cancer.[7] The choice between these or similar inhibitors for research and development purposes will depend on the specific cellular context and the therapeutic hypothesis being investigated. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound K656602 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. komen.org [komen.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 13. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of K00546 and Abemaciclib: Unraveling Differences in Mechanism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of targeted agents. This guide provides a detailed, objective comparison of two such inhibitors: K00546, a potent preclinical compound, and Abemaciclib, an FDA-approved drug. We delve into their distinct mechanisms of action, compare their known toxicity profiles, and provide supporting experimental data and protocols to inform further research and development.
At a Glance: Key Distinctions
| Feature | This compound | Abemaciclib |
| Primary Targets | CDK1, CDK2 | CDK4, CDK6 |
| Cell Cycle Arrest | G2/M phase | G1 phase |
| Development Stage | Preclinical | Clinically Approved |
| Known Toxicities | Limited data available | Diarrhea, Neutropenia, Fatigue |
Mechanism of Action: A Tale of Two Cell Cycle Checkpoints
The differential therapeutic strategies of this compound and Abemaciclib stem from their distinct molecular targets within the cell cycle machinery.
This compound: A Potent Inhibitor of CDK1 and CDK2
This compound exerts its effects by potently inhibiting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1]. These kinases are critical for the G2/M and S phase transitions, respectively. By targeting these later-stage cell cycle kinases, this compound is anticipated to induce cell cycle arrest primarily in the G2 and M phases, ultimately leading to apoptosis in rapidly dividing cancer cells. Its high potency is demonstrated by low nanomolar IC50 values against its primary targets[1].
Abemaciclib: A Selective Inhibitor of CDK4 and CDK6
In contrast, Abemaciclib is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[2]. These kinases, in complex with D-type cyclins, play a crucial role in the G1-to-S phase transition by phosphorylating the retinoblastoma protein (Rb). Inhibition of CDK4/6 by Abemaciclib prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state. This leads to a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells[2]. Abemaciclib has shown greater potency for CDK4 over CDK6[2][3].
Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of this compound and Abemaciclib against their primary targets and a panel of other kinases.
Table 1: this compound In Vitro Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| CDK1/cyclin B | 0.6 | [1] |
| CDK2/cyclin A | 0.5 | [1] |
| CLK1 | 8.9 | [1] |
| CLK3 | 29.2 | [1] |
| VEGF-R2 | 32 | [1][4] |
| GSK-3 | 140 | [1][4] |
| PKA | 5200 | [1] |
| Casein kinase-1 | 2800 | [1] |
| MAP kinase (ERK-2) | 1000 | [1] |
| Calmodulin kinase | 8900 | [1] |
| PDGF-Rβ | 1600 | [1] |
Table 2: Abemaciclib In Vitro Inhibitory Activity
| Target Kinase | Ki (nM) | Reference |
| CDK4/cyclin D1 | 0.6 | [5] |
| CDK6/cyclin D3 | 8.2 | [5] |
Note: IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. Lower values indicate higher potency.
Comparative Toxicity Profiles
A crucial aspect of drug development is understanding a compound's safety and toxicity. Here, we compare the known toxicities of Abemaciclib with the limited available information for this compound.
Abemaciclib: Established Clinical Toxicity Profile
As a clinically approved drug, Abemaciclib's toxicity profile is well-documented through extensive clinical trials. The most common adverse events include:
-
Gastrointestinal Toxicity: Diarrhea is the most frequently reported side effect, though it is generally low-grade and manageable[3].
-
Hematologic Toxicity: Neutropenia is a common dose-limiting toxicity[3].
-
Fatigue: A significant number of patients experience fatigue[3].
Real-world evidence suggests that while CDK4/6 inhibitors as a class are generally safe, Abemaciclib is particularly associated with a higher risk of gastrointestinal side effects compared to other inhibitors like palbociclib and ribociclib[6].
This compound: Preclinical Toxicity - A Data Gap
Currently, there is a notable lack of publicly available in vivo toxicity data for this compound. Preclinical studies detailing its safety profile, maximum tolerated dose, or specific organ toxicities have not been identified in the searched literature. This represents a critical knowledge gap in directly comparing its safety against clinically established agents like Abemaciclib. Further preclinical toxicology studies are necessary to evaluate the therapeutic potential of this compound.
Experimental Methodologies
To facilitate the replication and further investigation of the properties of these inhibitors, we provide outlines of key experimental protocols.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK1/cyclin B, CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1, Rb-derived peptide for CDK4)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test compound (this compound or Abemaciclib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
96-well plates
-
Phosphorimager or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or a luminescence reader (for ADP-Glo™ assay).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution of cancer cells following treatment with a CDK inhibitor.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7 for Abemaciclib, HeLa for this compound)
-
Cell culture medium and supplements
-
Test compound (this compound or Abemaciclib)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Gate the cell populations corresponding to G1, S, and G2/M phases based on their fluorescence intensity and quantify the percentage of cells in each phase.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer - Tempus [tempus.com]
A Comparative Guide to Alternative Compounds for CDK1/2 Inhibition Beyond K00546
For researchers and drug development professionals investigating the inhibition of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), K00546 has served as a potent benchmark. This guide provides a comparative analysis of several alternative compounds, offering insights into their inhibitory activities and the experimental methodologies used for their evaluation. The information presented here is intended to assist in the selection of appropriate chemical tools for studying the roles of CDK1 and CDK2 in the cell cycle and as potential therapeutic targets.
Introduction to this compound
This compound is a highly potent inhibitor of CDK1 and CDK2, with reported IC50 values of 0.6 nM for CDK1/cyclin B and 0.5 nM for CDK2/cyclin A. It also exhibits inhibitory activity against other kinases, such as CDC2-like kinase 1 (CLK1) and CLK3, at slightly higher concentrations. Its chemical formula is C15H13F2N7O2S2. While its potency is well-established, the exploration of alternative compounds is crucial for identifying inhibitors with different selectivity profiles, pharmacokinetic properties, and novel chemical scaffolds.
Comparative Analysis of CDK1/2 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and several alternative compounds against CDK1 and CDK2. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability. For a definitive comparison, these compounds should be evaluated side-by-side under identical assay conditions.
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 0.6 | 0.5 | CLK1 (8.9), CLK3 (29.2) |
| Dinaciclib | 3 | 1 | CDK5 (1), CDK9 (4) |
| Flavopiridol | 30 | 170 | CDK4 (100), CDK6 (60), CDK7 (300), CDK9 (10) |
| Roscovitine | 650 | 700 | CDK5 (200) |
| AZD5438 | 16 | 6 | CDK9 (20) |
| BMS-265246 | 6 | 9 | - |
Detailed Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) for these compounds typically involves in vitro kinase assays. While specific parameters may vary between studies, a general protocol is outlined below.
General In Vitro CDK1/2 Kinase Assay Protocol
Objective: To measure the enzymatic activity of CDK1/cyclin B or CDK2/cyclin A in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Enzymes: Recombinant human CDK1/cyclin B or CDK2/cyclin A.
-
Substrate: Histone H1 or a peptide derived from the retinoblastoma protein (Rb).
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-33P]ATP) for detection.
-
Inhibitor: Test compound (e.g., this compound or an alternative) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES or MOPS), divalent cations (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and other components to maintain enzyme stability and activity.
-
Detection System: Depending on the method, this could be phosphocellulose paper and a scintillation counter for radioisotopic assays, or specific antibodies and reagents for non-radioactive methods like ADP-Glo™.
Procedure:
-
Reaction Setup: In a microplate, the reaction components are added in a specific order. This usually involves the assay buffer, the CDK/cyclin enzyme, and the substrate.
-
Inhibitor Addition: The test inhibitor is added at a range of concentrations. A control with no inhibitor (vehicle only) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-33P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the divalent cations required for enzyme activity.
-
Detection of Phosphorylation:
-
Radioisotopic Method: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP. The amount of radioactivity incorporated into the substrate (which binds to the paper) is quantified using a scintillation counter.
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. Then, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal that is proportional to the ADP concentration.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of CDK1/2 inhibition and the methods used for its study, the following diagrams are provided.
Caption: CDK1/2 Signaling Pathway in the Cell Cycle.
Caption: Experimental Workflow for a Radioisotopic CDK Kinase Assay.
Conclusion
The landscape of CDK1/2 inhibitors extends beyond the potent compound this compound, with several alternatives offering a range of potencies and selectivity profiles. Dinaciclib and BMS-265246 stand out for their high potency against both CDK1 and CDK2. Flavopiridol presents a broader spectrum of activity, while Roscovitine is a less potent but well-characterized tool compound. AZD5438 shows a preference for CDK2 and also targets CDK9. The choice of inhibitor will depend on the specific research question, whether it be maximizing potency against CDK1/2 or exploring the effects of inhibiting a particular profile of CDKs. The provided experimental framework serves as a guide for the in vitro characterization of these and other novel CDK inhibitors.
Cross-Validation of K00546 Results Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00546 is a potent small molecule inhibitor targeting key regulators of cell cycle progression and gene expression. It exhibits strong inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), CDK2, CDC2-like Kinase 1 (CLK1), and CLK3.[1] To rigorously validate the on-target effects of this compound and distinguish them from potential off-target activities, cross-validation using an orthogonal method such as small interfering RNA (siRNA) knockdown is essential. This guide provides a framework for comparing the cellular phenotypes induced by this compound treatment with those resulting from the specific silencing of its primary targets.
Comparative Data Summary
The following table summarizes the expected outcomes based on the known functions of this compound's targets and published data on their inhibition or knockdown. Direct quantitative comparison of this compound's effects with siRNA-mediated knockdown in the same experimental system is recommended for definitive validation.
| Parameter | This compound Treatment (Expected Outcome) | siRNA Knockdown of CDK1 | siRNA Knockdown of CDK2 | siRNA Knockdown of CLK1/3 |
| Primary Effect | Inhibition of kinase activity of CDK1, CDK2, CLK1, CLK3.[1] | Post-transcriptional silencing of CDK1 mRNA. | Post-transcriptional silencing of CDK2 mRNA. | Post-transcriptional silencing of CLK1/3 mRNA. |
| Cell Cycle Progression | Expected to cause cell cycle arrest, potentially at both G1/S and G2/M transitions due to dual CDK1/2 inhibition. | Induction of G2/M phase arrest. | Induction of G1 phase arrest. | Primarily affects pre-mRNA splicing; indirect effects on cell cycle progression. |
| Apoptosis | Likely to induce apoptosis, as inhibition of CDKs can trigger programmed cell death. | Can induce apoptosis following G2/M arrest. | Can induce apoptosis, particularly in cancer cells dependent on CDK2 activity. | May induce apoptosis through modulation of splicing of key survival genes. |
| Proliferation | Expected to inhibit cell proliferation. | Inhibition of cell proliferation. | Inhibition of cell proliferation. | Inhibition of cell proliferation. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate human cancer cell lines for study (e.g., HeLa, U2OS, MCF-7).
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with a range of concentrations of this compound (based on its low nanomolar IC50 values) for 24, 48, and 72 hours. A DMSO-treated control group should be included.
-
siRNA Transfection: Utilize commercially available, validated siRNAs targeting human CDK1, CDK2, CLK1, and CLK3. A non-targeting (scramble) siRNA should be used as a negative control. Transfect cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
Analysis of Gene Knockdown
-
Quantitative Real-Time PCR (qRT-PCR): At 24-48 hours post-transfection, isolate total RNA and perform qRT-PCR to confirm the specific knockdown of target mRNAs (CDK1, CDK2, CLK1, CLK3).
-
Western Blotting: At 48-72 hours post-transfection or post-K00546 treatment, prepare whole-cell lysates. Perform Western blotting to analyze the protein levels of CDK1, CDK2, CLK1, and CLK3, as well as downstream markers of cell cycle progression (e.g., phosphorylated Rb, Cyclin B1) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Phenotypic Assays
-
Cell Cycle Analysis: Harvest cells at 24, 48, and 72 hours post-treatment/transfection. Stain with propidium iodide (PI) or a similar DNA dye and analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
Apoptosis Assay: Quantify apoptosis using an Annexin V/PI staining kit followed by flow cytometry at 48 and 72 hours.
-
Proliferation Assay: Seed cells in 96-well plates and measure cell proliferation at various time points using assays such as MTT, resazurin reduction, or real-time cell imaging.
Visualizing Workflows and Pathways
Caption: Experimental workflow for comparing the effects of this compound with siRNA knockdown.
Caption: Simplified CDK1/2 signaling pathway and points of inhibition.
Conclusion
Cross-validation of a small molecule inhibitor's effects with siRNA-mediated knockdown of its putative targets is a critical step in target validation and drug development. A high degree of concordance in the phenotypic outcomes between this compound treatment and combined siRNA knockdown of CDK1 and CDK2 would provide strong evidence for its on-target activity. Any observed discrepancies may suggest the involvement of CLK1/3 inhibition, off-target effects of this compound, or compensatory mechanisms elicited by the different modes of target inhibition. This comparative approach will ultimately provide a more comprehensive understanding of the cellular consequences of this compound action.
References
A Comparative Analysis of K00546 and Next-Generation CDK Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK inhibitor K00546 against emerging next-generation Cyclin-Dependent Kinase (CDK) inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to aid in the selection of appropriate research tools.
This compound is a potent, first-generation inhibitor targeting CDK1 and CDK2, crucial regulators of cell cycle progression.[1][2] In recent years, the field of CDK inhibition has evolved towards more selective agents, termed next-generation CDK inhibitors, which target specific CDK isoforms implicated in various cancers. This shift aims to enhance therapeutic efficacy while minimizing off-target effects. This guide benchmarks this compound against these newer inhibitors, providing a framework for informed decision-making in research and development.
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against its target kinase. The following table summarizes the available biochemical potency data for this compound and a selection of next-generation CDK inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Notes |
| This compound | CDK1/cyclin B | 0.6 | Potent pan-CDK inhibitor.[1] |
| CDK2/cyclin A | 0.5 | Also inhibits CLK1 (8.9 nM) and CLK3 (29.2 nM).[1] | |
| Palbociclib | CDK4/cyclin D1 | 9 - 11 | FDA-approved CDK4/6 inhibitor.[3] |
| CDK6/cyclin D3 | 15 | Relatively equal potency against CDK4 and CDK6.[3] | |
| Ribociclib | CDK4/cyclin D1 | 10 | FDA-approved CDK4/6 inhibitor.[3][4][5] |
| CDK6/cyclin D3 | 39 | More selective for CDK4 over CDK6.[3][4][5] | |
| Abemaciclib | CDK4/cyclin D1 | 2 | FDA-approved CDK4/6 inhibitor; most potent against CDK4.[3][6] |
| CDK6/cyclin D3 | 9.9 | Greater selectivity for CDK4 over CDK6.[3][6] | |
| PF-07220060 | CDK4/cyclin D1 | 0.6 (Ki) | Next-generation selective CDK4 inhibitor.[7][8] |
| CDK6/cyclin D3 | 13.9 (Ki) | High selectivity for CDK4.[7][8] | |
| BLU-222 | CDK2/cyclin E1 | 2.6 | Potent and highly selective next-generation CDK2 inhibitor.[9][10] |
Cellular Activity of Next-Generation CDK Inhibitors
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) |
| Ribociclib | Neuroblastoma cell lines (average) | Neuroblastoma | 0.307 |
| Abemaciclib | SNU-EP2 | Ependymoma | 0.82 |
| SNU-EP1203 | Ependymoma | 0.89 | |
| BLU-222 | MCF7 PR1.2 (Palbociclib-resistant) | Breast Cancer | 0.54 |
| MCF7 PR4.8 (Palbociclib-resistant) | Breast Cancer | 0.43 | |
| T47D PR1.2 (Palbociclib-resistant) | Breast Cancer | 1.60 | |
| T47D PR4.8 (Palbociclib-resistant) | Breast Cancer | 0.18 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language for Graphviz.
Caption: CDK4/6 Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Luminescence-Based Kinase Assay.
Caption: Western Blot Workflow for CDK Pathway Analysis.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CDK inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available luminescent kinase assay kits.
-
Objective: To determine the in vitro inhibitory activity of a compound against a specific CDK/cyclin complex.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant CDK/cyclin enzyme
-
Kinase substrate (e.g., a peptide or protein substrate like Histone H1)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound or a next-generation inhibitor)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a multiwell plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of CDK inhibitors on cell proliferation.
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan, a purple-colored product.[11]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis of CDK Pathway Proteins
This protocol is for assessing the effect of CDK inhibitors on the phosphorylation status of key downstream targets.
-
Objective: To confirm the mechanism of action of a CDK inhibitor by observing changes in the phosphorylation of downstream proteins like Retinoblastoma (Rb).
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.[12][13]
-
Conclusion
This compound is a highly potent inhibitor of CDK1 and CDK2, demonstrating significant potential as a research tool for studying the roles of these core cell cycle regulators. However, the landscape of CDK inhibitors has evolved, with next-generation compounds offering enhanced selectivity for specific CDK isoforms. Inhibitors like palbociclib, ribociclib, and abemaciclib have shown clinical success by targeting CDK4/6, while newer agents such as PF-07220060 and BLU-222 provide even greater selectivity for CDK4 and CDK2, respectively.
The choice of inhibitor will ultimately depend on the specific research question. For broad inhibition of the core cell cycle machinery, this compound remains a valuable tool. For studies focused on the distinct roles of CDK4, CDK6, or CDK2 in cancer biology, the use of more selective next-generation inhibitors is recommended. This guide provides the foundational data and methodologies to assist researchers in making an informed selection and in designing rigorous, reproducible experiments. Further head-to-head comparative studies, particularly those including cellular and in vivo models, are needed to fully elucidate the relative advantages of these different classes of CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K 00546 - Immunomart [immunomart.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 10. Cirtociclib (BLU-222) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling K00546
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDK) 1 and 2, and CDC-like Kinases (CLK) 1 and 3.[1] Given its potency and classification as a research compound, stringent adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is required to minimize exposure. The following table outlines the recommended PPE for various handling scenarios. This guidance is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. |
| Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Made of materials such as Tyvek® to provide protection against chemical splashes and particulate matter. |
| Dedicated Lab Coat | To be worn over personal clothing and should be disposable or professionally laundered. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. |
| Face Shield | To be worn in conjunction with goggles for maximum protection against splashes. | |
| Foot Protection | Disposable Shoe Covers | Should be worn within the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, especially in its solid form, must be conducted in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood or a biological safety cabinet. For highly potent compounds, containment solutions like glove boxes or isolators are recommended to minimize exposure.[4][5]
-
Decontamination: Ensure a validated decontamination procedure is in place. All surfaces and equipment must be thoroughly decontaminated after use.[2]
2. Weighing and Aliquoting:
-
Minimize Dust: When handling the solid compound, use techniques that minimize dust generation, such as gentle scooping.
-
Closed System: Whenever feasible, utilize a closed system for weighing and transferring the compound.
3. Solution Preparation:
-
Solvent Addition: When dissolving this compound, slowly add the solvent to the solid to prevent splashing.
-
Container Management: Keep all containers with this compound tightly sealed when not in use.
4. Spill Management:
-
Spill Kit: A chemical spill kit appropriate for potent compounds must be readily available.
-
Procedure: In case of a spill, evacuate the area and alert safety personnel. Cleanup should only be performed by trained individuals wearing appropriate PPE. The spilled material should be absorbed with an inert material and collected in a sealed container for hazardous waste disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental release.
-
Waste Categorization: All materials that have come into contact with this compound, including gloves, vials, pipette tips, and absorbent paper, must be treated as hazardous chemical waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for this compound waste. Do not mix with other waste streams.
-
Deactivation: For larger quantities, chemical deactivation procedures may be necessary. Consult with your institution's environmental health and safety (EHS) office for approved methods.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6] Do not dispose of this compound down the drain or in regular trash.[7]
Experimental Protocols
Below are detailed methodologies for key experiments involving CDK inhibitors like this compound.
In Vitro Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against CDK1/Cyclin B and CDK2/Cyclin A.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin A
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the CDK/Cyclin complexes and the substrate in kinase buffer to the desired concentrations.
-
Assay Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo®) or a method for direct cell counting.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Cell Viability/Proliferation Measurement:
-
Add the cell counting reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Alternatively, lyse the cells and measure DNA content using a fluorescent dye.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ value to determine the concentration of this compound that inhibits cell proliferation by 50%.
Visualizations
CDK Signaling Pathway and Inhibition
The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and how inhibitors like this compound can induce cell cycle arrest.
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Experimental Workflow for this compound IC₅₀ Determination
This diagram outlines the procedural steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Caption: Workflow for determining the IC₅₀ of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. witpress.com [witpress.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. risk.byu.edu [risk.byu.edu]
- 8. promega.com [promega.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
